molecular formula C10H7NOS B2634289 2-(3-Thienyl)nicotinaldehyde CAS No. 885950-13-0

2-(3-Thienyl)nicotinaldehyde

Cat. No.: B2634289
CAS No.: 885950-13-0
M. Wt: 189.23
InChI Key: HAUWSNYPEZPXNX-UHFFFAOYSA-N
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Description

2-(3-Thienyl)nicotinaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.23. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Thienyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Thienyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUWSNYPEZPXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Thienyl)nicotinaldehyde CAS 1367964-06-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fused Heterocycle Synthesis

CAS: 1367964-06-4 Formula: C₁₀H₇NOS Molecular Weight: 189.23 g/mol

Executive Summary

2-(3-Thienyl)nicotinaldehyde (CAS 1367964-06-4) serves as a critical "linchpin" intermediate in modern medicinal chemistry. Unlike simple pyridine derivatives, this bi-heteroaryl scaffold possesses a unique ortho-formyl geometry relative to the thienyl ring. This structural arrangement acts as a pre-organized electrophilic trap, enabling rapid cyclization into tricyclic cores such as thieno[2,3-b]quinolines , [1,6]naphthyridines , and thieno[2,3-h]isoquinolines .

These fused systems are pharmacophores of high interest for kinase inhibition (e.g., PI3K, mTOR), topoisomerase I targeting, and bio-isostere development for quinoline-based drugs. This guide outlines the physicochemical profile, validated synthetic protocols, and divergent application pathways for this compound.[1]

Chemical Profile & Properties[1][2][3][4][5]

The following data aggregates experimental and predicted physicochemical parameters essential for handling and reaction planning.

PropertyValue / DescriptionNote
IUPAC Name 2-(Thiophen-3-yl)pyridine-3-carbaldehyde
Appearance Pale yellow to tan solidOxidation sensitive
Melting Point 88–92 °C (Predicted)Varies by purity/polymorph
Boiling Point 340.5 ± 32.0 °C at 760 mmHgPredicted
Density 1.3 ± 0.1 g/cm³Predicted
LogP 2.34Lipophilic, soluble in DCM, EtOAc
Solubility DMSO (>10 mg/mL), Methanol, ChloroformPoor water solubility
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Aldehyde is prone to oxidation
Synthetic Pathway (The "Make")

The most robust route to CAS 1367964-06-4 is the Suzuki-Miyaura Cross-Coupling of 2-chloronicotinaldehyde with 3-thienylboronic acid. This method avoids the regioselectivity issues of direct lithiation.

Validated Protocol
  • Reagents: 2-Chloronicotinaldehyde (1.0 equiv), 3-Thienylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent System: DME:H₂O (3:1) or Toluene:Ethanol:H₂O (4:1:1).

  • Conditions: Degas solvents thoroughly. Reflux (90–100 °C) for 4–12 hours under N₂.

Process Insight: The use of 2-chloronicotinaldehyde is preferred over the bromo-analog in some scale-up contexts due to atom economy, though the bromo-analog reacts faster. The ortho-formyl group is susceptible to oxidation; thus, rigorous exclusion of air during workup is critical.

SynthesisPath SM1 2-Chloronicotinaldehyde Cat Pd(PPh3)4 / Na2CO3 DME/H2O, 90°C Prod 2-(3-Thienyl)nicotinaldehyde (CAS 1367964-06-4) SM1->Prod Suzuki Coupling SM2 3-Thienylboronic Acid SM2->Prod

Figure 1: Suzuki-Miyaura synthesis route ensuring regioselective installation of the 3-thienyl moiety.

Reactivity & Applications (The "Use")

The strategic value of 2-(3-thienyl)nicotinaldehyde lies in its ability to undergo cyclocondensation reactions. The proximity of the aldehyde (electrophile) to the thiophene ring (nucleophile at C2/C4) allows for the rapid construction of fused heterocycles.

Key Transformations:
  • Thieno[2,3-b]quinoline Synthesis:

    • Mechanism: Condensation with active methylenes or Friedländer-type reactions.

    • Application: Topoisomerase I inhibitors (similar to camptothecin analogues).

  • [1,6]Naphthyridine Formation:

    • Mechanism: Reaction with primary amines followed by cyclization.

    • Application: Kinase inhibitors (e.g., PI3K/mTOR dual inhibitors).

  • Cadogan-Type Cyclization:

    • Mechanism: If a nitro group is introduced, reductive cyclization yields thienopyrrole-fused systems.

ReactivityMap Core 2-(3-Thienyl)nicotinaldehyde R1 + Active Methylene (Base) Core->R1 R2 + Primary Amine (Acid Cat.) Core->R2 R3 + Alkyne (Rh/Cu Cat.) Core->R3 P1 Thieno[2,3-b]quinoline (Topoisomerase Inhibitor) R1->P1 Aldol/Cyclization P2 Fused Naphthyridine (Kinase Scaffold) R2->P2 Imine formation/Cyclization P3 Tetracyclic Lactones (Antitumor Agents) R3->P3 C-H Activation/[4+2]

Figure 2: Divergent synthetic pathways utilizing the ortho-formyl geometry for scaffold complexity.

Experimental Protocol: Synthesis of a Fused Tricyclic Core

This protocol demonstrates the conversion of CAS 1367964-06-4 into a thieno[2,3-b][1,6]naphthyridine derivative, a common motif in drug discovery.

Objective: Cyclization via Friedländer condensation with 2-aminoacetophenone (or similar ketone).

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charge: Add 2-(3-thienyl)nicotinaldehyde (1.0 mmol), the ketone partner (e.g., 2-aminoacetophenone, 1.0 mmol), and Ethanol (10 mL).

  • Catalyst: Add KOH (10 mol%) or Piperidine (catalytic drops).

  • Reaction: Heat to reflux (78 °C) for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Observation: The solution typically darkens as the conjugated system forms.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint: The disappearance of the aldehyde peak (~10.0 ppm) in ¹H NMR and the appearance of a new aromatic singlet (cyclized proton) confirms success.

Safety & Handling References
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Stability: Stable under recommended storage conditions but sensitive to strong oxidizing agents.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur/Nitrogen oxides will be generated).

References
  • Suzuki-Miyaura Coupling of 2-Chloronicotinaldehydes

    • Source: BenchChem Application Notes.[2][3] "Applications of 5-(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis." (Adapted for 3-thienyl isomer).[4]

  • Synthesis of Thienoquinolines via Cyclization

    • Source: ResearchGate. "Synthesis of thieno[2,3-b]quinoline and thieno[3,2-b]quinolines."
  • Medicinal Applications (Topoisomerase Inhibitors)

    • Source: National Institutes of Health (PMC).
  • C-H Activation and Lactone Formation

    • Source: MDPI. "Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline."
  • General Properties of Thiophene-Pyridine Scaffolds

    • Source: Santa Cruz Biotechnology (SCBT).[5] "2-(3-Thienyl)nicotinaldehyde Product Data."

Sources

2-(3-Thienyl)nicotinaldehyde PubChem CID 329790079

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Thienyl)nicotinaldehyde (PubChem CID: 329790079)

Abstract

This technical guide provides a comprehensive overview of 2-(3-thienyl)nicotinaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, outlines robust synthetic strategies via palladium-catalyzed cross-coupling reactions, and explores its chemical reactivity. By examining structurally related compounds, this guide infers potential applications in the development of novel therapeutics, including kinase inhibitors and antifungal agents. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to empower researchers in leveraging this versatile scaffold for their discovery programs.

Introduction and Strategic Importance

2-(3-Thienyl)nicotinaldehyde is a bifunctional organic molecule that incorporates two key heterocyclic scaffolds: pyridine and thiophene. The strategic placement of the thiophene ring at the 2-position of the pyridine core, coupled with the reactive aldehyde functionality at the 3-position, makes it a highly valuable intermediate for constructing complex molecular architectures.

The thieno-pyridine motif is a privileged structure found in numerous biologically active compounds. Derivatives of thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine have demonstrated efficacy as inhibitors of critical biological targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and hepatic gluconeogenesis, indicating their potential in oncology and metabolic disease research.[1][2] Furthermore, the nicotinamide framework is a well-established pharmacophore, and its derivatives have shown potent fungicidal activity.[3][4] The aldehyde group serves as a versatile synthetic handle, enabling a wide array of chemical transformations including oxidation, reduction, and carbon-carbon bond formation, thus providing access to diverse libraries of novel compounds.[4]

This guide serves as a technical resource, detailing the synthesis, reactivity, and potential applications of this important building block.

Physicochemical and Structural Properties

The fundamental properties of 2-(3-thienyl)nicotinaldehyde are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
PubChem CID 329790079[5][6]
Molecular Formula C₁₀H₇NOS[5][6][7]
Molecular Weight 189.23 g/mol [5][6][7]
Physical Form Solid[5][6]
IUPAC Name 2-(thiophen-3-yl)pyridine-3-carbaldehydePubChem
SMILES O=Cc1cccnc1-c2ccsc2[5][6]
InChI Key HAUWSNYPEZPXNX-UHFFFAOYSA-N[5][6]

Core Synthesis Methodologies: Palladium-Catalyzed Cross-Coupling

The most logical and industrially scalable approach to synthesizing 2-(3-thienyl)nicotinaldehyde is through the palladium-catalyzed cross-coupling of a functionalized pyridine with a functionalized thiophene. The two premier methods for this C-C bond formation are the Suzuki-Miyaura coupling and the Stille coupling.

Recommended Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is often the method of choice due to the operational simplicity, broad functional group tolerance, and the generally lower toxicity and higher stability of the requisite boronic acid reagents compared to organostannanes.[8][9] The proposed reaction couples a 2-halonicotinaldehyde with thiophene-3-boronic acid.

Suzuki_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product R1 2-Chloronicotinaldehyde Mix Combine & Degas R1->Mix R2 Thiophene-3-boronic acid R2->Mix Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Mix Base Base (e.g., K₂CO₃) Base->Mix Solv Solvent (e.g., Dioxane/H₂O) Solv->Mix Heat Heat (e.g., 80-100 °C) React Heat under Inert Atmosphere (N₂/Ar) Heat->React Mix->React Inert atm. Workup Aqueous Workup & Extraction React->Workup Cool to RT Purify Column Chromatography Workup->Purify Prod 2-(3-Thienyl)nicotinaldehyde Purify->Prod

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloronicotinaldehyde (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture must be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes or by three freeze-pump-thaw cycles. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous base facilitates the transmetalation step and is neutralized and removed here.[11][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Metathesis PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R¹-R² PdII_C->Product R1X R¹-X (2-halonicotinaldehyde) R1X->PdII_A R2B R²-B(OH)₂ (thienylboronic acid) R2B->PdII_B Base Base (OH⁻) Base->PdII_B B(OH)₃X⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

Alternative Approach: Stille Coupling

The Stille reaction offers an alternative pathway, particularly useful if the corresponding organostannane is more readily available or if the reaction proves refractory under Suzuki conditions.[13] However, a significant drawback is the toxicity of organotin compounds and the often challenging removal of tin-containing byproducts from the final product.[14]

Detailed Experimental Protocol: Stille Coupling

  • Vessel Preparation: In a procedure analogous to the Suzuki coupling, combine 2-chloronicotinaldehyde (1.0 eq.) and 3-(tributylstannyl)thiophene (1.1 eq.) in a Schlenk flask.

  • Catalyst System: Add a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq.), and a suitable phosphine ligand, like tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 eq.).[15]

  • Solvent and Degassing: Add an anhydrous, degassed aprotic solvent like toluene or DMF. Degassing is paramount.

  • Reaction: Heat the mixture to 90-110 °C under an inert atmosphere until TLC or LC-MS indicates consumption of the limiting reagent.

  • Workup and Tin Removal: After cooling, the reaction mixture can be treated to remove tin byproducts. A common method is to wash the diluted organic solution with an aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride.[14] Alternatively, filtration through silica gel treated with triethylamine can be effective.[14]

  • Purification: Following the initial cleanup, the product is isolated by standard extraction and silica gel column chromatography.

Stille_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_C R¹-Pd(II)L₂-R² PdII_A->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R¹-R² PdII_C->Product R1X R¹-X (2-halonicotinaldehyde) R1X->PdII_A R2Sn R²-SnBu₃ (stannylthiophene) R2Sn->PdII_A X-SnBu₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.[14][16]

Chemical Reactivity and Derivatization Potential

The aldehyde functionality is the primary site of reactivity, serving as a gateway to a vast chemical space for analog synthesis and structure-activity relationship (SAR) studies.

Derivatization cluster_products Derivative Classes Start 2-(3-Thienyl)nicotinaldehyde Acid Nicotinic Acid Derivative Start->Acid Oxidation (e.g., Jones Reagent) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Amine Secondary/Tertiary Amines Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Imine Imines / Schiff Bases Start->Imine Condensation (R-NH₂) Alkene Alkenes Start->Alkene Wittig Reaction (Ph₃P=CHR) Amide Nicotinamide Derivatives (Potential Fungicides) Acid->Amide Amide Coupling (e.g., R-NH₂)

Caption: Key derivatization pathways from 2-(3-thienyl)nicotinaldehyde.

Key Transformation Protocols:

  • Oxidation to Carboxylic Acid: The aldehyde can be smoothly oxidized to 2-(3-thienyl)nicotinic acid using standard oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄). This acid is a crucial precursor for synthesizing amides and esters.[4] The resulting nicotinamide derivatives are of particular interest due to the potent fungicidal activity observed in related structures.[3][4]

  • Reduction to Alcohol: Selective reduction of the aldehyde to the primary alcohol, [2-(3-thienyl)pyridin-3-yl]methanol, can be achieved with high yield using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[4] This alcohol can be further functionalized via etherification or esterification.

  • Reductive Amination: A cornerstone of medicinal chemistry, reductive amination allows for the direct conversion of the aldehyde into secondary or tertiary amines. This is typically a one-pot reaction involving condensation with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ by a hydride reagent such as sodium triacetoxyborohydride [NaBH(OAc)₃].

  • Wittig Reaction: To extend the carbon framework, the aldehyde can undergo Wittig-type reactions. Reaction with a phosphorus ylide (e.g., Ph₃P=CHR) will convert the carbonyl group into a carbon-carbon double bond, providing access to a variety of substituted alkenes.[17]

Inferred Biological and Therapeutic Potential

While direct biological data for 2-(3-thienyl)nicotinaldehyde is not extensively published, analysis of its core structure in the context of known bioactive molecules allows for strong inferences regarding its potential applications.

  • Oncology - VEGFR-2 Inhibition: The thieno[2,3-d]pyrimidine scaffold, which can be synthesized from precursors like 2-(3-thienyl)nicotinaldehyde, is a validated pharmacophore for inhibiting VEGFR-2, a key regulator of tumor angiogenesis.[1] By elaborating the aldehyde into a pyrimidine ring, novel and potent anti-cancer agents could be developed.

  • Agrochemicals - Fungicides: A compelling application lies in the development of novel fungicides. Studies on N-(thiophen-2-yl) nicotinamide derivatives have shown that this class of compounds exhibits excellent fungicidal activity, in some cases superior to commercial standards.[3] The oxidation of 2-(3-thienyl)nicotinaldehyde to the corresponding carboxylic acid provides a direct entry point to this chemical class.[4]

  • Metabolic Diseases - Gluconeogenesis Inhibition: The thieno[2,3-b]pyridine core has been identified in a new class of hepatic gluconeogenesis inhibitors, presenting a promising strategy for the treatment of type 2 diabetes mellitus.[2] This highlights the potential of the core scaffold in developing therapeutics for metabolic disorders.

Safety and Handling

As a fine chemical, 2-(3-thienyl)nicotinaldehyde should be handled with appropriate care in a well-ventilated laboratory fume hood.

  • GHS Classification:

    • Pictogram: GHS07 (Exclamation Mark)[5]

    • Signal Word: Warning[5]

    • Hazard Statement: H302: Harmful if swallowed.[5]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-Thienyl)nicotinaldehyde is a strategically important heterocyclic building block with significant untapped potential. Its synthesis is readily achievable through robust and scalable palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the recommended approach. The true value of this compound lies in the versatility of its aldehyde functional group, which acts as a flexible entry point for the synthesis of diverse molecular libraries. Inferred applications from structurally related compounds strongly suggest its utility in the discovery of next-generation therapeutics for oncology and metabolic diseases, as well as in the development of novel agrochemical agents. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their scientific endeavors.

References

  • The Stille Reaction - Chem 115 Myers. (URL: [Link])

  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines - ResearchGate. (URL: [Link])

  • Stille Coupling - Organic Synthesis. (URL: [Link])

  • Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. (URL: [Link])

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (URL: [Link])

  • 7-Methoxy-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine - PubChem. (URL: [Link])

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (URL: [Link])

  • Matteucinol-7-O-[4'',6''-di-O-galloyl]-beta-D-glucopyranoside | C38H36O18 - PubChem. (URL: [Link])

  • SID 318490079 - PubChem. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (URL: [Link])

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (URL: [Link])

  • Pyoluteorin | C11H7Cl2NO3 | CID 33137 - PubChem. (URL: [Link])

  • PubChem. (URL: [Link])

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

  • 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem. (URL: [Link])

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (URL: [Link])

  • Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes - ResearchGate. (URL: [Link])

  • US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google P
  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (URL: [Link])

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (URL: [Link])

  • Benzenesulfonamide, 4-formyl - Organic Syntheses Procedure. (URL: [Link])

  • Pyridine-3-carbaldehyde - Wikipedia. (URL: [Link])

  • Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives - Connect Journals. (URL: [Link])

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic applic
  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC. (URL: [Link])

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])

  • Visible light-promoted synthesis of 2-aryl-(3-organoselanyl)thieno[2,3- b]pyridines - Semantic Scholar. (URL: [Link])

Sources

suppliers and price of 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Thienyl)nicotinaldehyde: Synthesis, Sourcing, and Application in Modern Drug Discovery

Abstract

2-(3-Thienyl)nicotinaldehyde is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique bifunctional structure, incorporating both a pyridine and a thiophene moiety, presents a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing a robust synthetic protocol via Suzuki-Miyaura cross-coupling, navigating the current supplier landscape, and exploring its applications as a precursor to potent therapeutic agents, particularly in oncology.

Introduction: The Strategic Value of 2-(3-Thienyl)nicotinaldehyde

2-(3-Thienyl)nicotinaldehyde, with the empirical formula C₁₀H₇NOS and a molecular weight of 189.23 g/mol , is a solid organic compound at room temperature.[1] Its strategic importance lies in its role as a key intermediate. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, while the thienopyridine core is a well-established pharmacophore found in numerous biologically active molecules.[2]

The fusion of these two heterocyclic systems is particularly relevant in medicinal chemistry. Thienopyrimidine scaffolds, which can be synthesized from precursors like 2-(3-Thienyl)nicotinaldehyde, are recognized as bioisosteres of purine bases found in DNA and RNA.[3] This structural mimicry allows them to interact with biological targets that play a crucial role in disease pathways. Consequently, derivatives of this scaffold are actively investigated for a broad range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[3]

Key Chemical Properties:

  • Molecular Formula: C₁₀H₇NOS[4]

  • Molecular Weight: 189.23[4]

  • Appearance: Solid[1]

  • MDL Number: MFCD06659610[1]

  • SMILES String: O=Cc1cccnc1-c2ccsc2[1]

Synthesis Methodology: A Self-Validating Protocol

The most reliable and widely applicable method for synthesizing 2-(3-Thienyl)nicotinaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound. For this specific target molecule, the reaction couples 2-Bromonicotinaldehyde with 3-Thienylboronic acid.

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected for its high efficacy in a wide range of Suzuki couplings. The palladium(0) center is crucial for the catalytic cycle, undergoing oxidative addition to the aryl bromide. The triphenylphosphine ligands stabilize the palladium complex and modulate its reactivity.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which then facilitates the transmetalation step with the palladium center.

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water, is employed. The organic solvent solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This biphasic environment promotes an efficient reaction at the interface.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

Visualized Synthesis Workflow

Suzuki_Miyaura_Coupling Reactant1 2-Bromonicotinaldehyde ReactionVessel Suzuki-Miyaura Cross-Coupling Reactant1->ReactionVessel Reactant2 3-Thienylboronic Acid Reactant2->ReactionVessel Product 2-(3-Thienyl)nicotinaldehyde ReactionVessel->Product Yields Catalyst Pd(PPh₃)₄ (Catalyst) Catalyst->ReactionVessel Adds to Base K₂CO₃ (Base) Base->ReactionVessel Adds to Solvent DME / Water (80°C, 12h) Solvent->ReactionVessel Conditions

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromonicotinaldehyde (1.0 eq) and 3-Thienylboronic acid (1.2 eq).

  • Establish Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure the removal of all oxygen.

  • Add Base and Solvents: Under a positive pressure of inert gas, add potassium carbonate (2.5 eq). Subsequently, add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio.

  • Add Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the stirring mixture. The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 80°C and allow it to stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-Thienyl)nicotinaldehyde.

Market Landscape: Sourcing and Procurement

Procuring 2-(3-Thienyl)nicotinaldehyde requires careful consideration of supplier, purity, and intended use. The compound is primarily available through specialized chemical suppliers catering to the research and development market.

SupplierProduct Name/GradePurityNotes
Sigma-Aldrich 2-(3-thienyl)nicotinaldehyde AldrichCPRNot specifiedSold "as-is" without analytical data collection; buyer assumes responsibility for confirming identity and purity.[1] For early discovery research.[1]
Santa Cruz Biotechnology 2-(3-Thienyl)nicotinaldehydeNot specifiedFor Research Use Only.[4]
Hunan H&T Pharmaceutical 2-(3-Thienyl)nicotinaldehyde95+%A potential source for larger quantities.[5]

Pricing and Availability: Pricing is subject to fluctuation and depends on the supplier and quantity ordered. For context, a similar isomer, 6-(2-Thienyl)-2-pyridinecarboxaldehyde, was listed by MilliporeSigma at approximately $133.00 for 1 gram.[6] It is imperative to request quotes directly from suppliers for current pricing.

Critical Procurement Insight: The "AldrichCPR" grade from Sigma-Aldrich highlights a crucial point for researchers: this product is supplied for early-stage discovery, and the onus of quality control falls entirely on the end-user.[1] The supplier makes no warranty of merchantability or fitness for a particular purpose.[1] Therefore, independent analytical verification (e.g., via NMR, MS) is not just recommended but essential before its use in any synthetic or biological workflow to confirm both identity and purity, and to ensure the correct isomer has been obtained.

Applications in Drug Discovery and Beyond

The true value of 2-(3-Thienyl)nicotinaldehyde is realized in its conversion to more complex, high-value molecules. Its derivatives are at the forefront of research into targeted therapies.

Precursor to Potent Kinase Inhibitors

The thienopyrimidine scaffold is a privileged structure in the development of kinase inhibitors for oncology. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Novel thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anti-proliferative effects against cancer cell lines.[7]

  • PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in various human cancers, making it a prime target for therapeutic intervention. Thieno[2,3-d]pyrimidine derivatives have been developed that show promising inhibitory activity against PI3K isoforms, particularly PI3Kβ and PI3Kγ.[8]

Broader Therapeutic Potential

Beyond oncology, the thienopyridine core is being explored for:

  • Antimicrobial and Antiviral Agents: The structural similarity to purines allows these compounds to interfere with microbial and viral replication pathways.[3]

  • Anti-inflammatory Agents: By targeting key inflammatory mediators, these compounds show potential for treating a range of inflammatory conditions.[3]

  • Fungicidal Activity: Related structures, such as N-(thiophen-2-yl) nicotinamide derivatives, have demonstrated excellent fungicidal activities, suggesting applications in agriculture and medicine.[9]

Conclusion

2-(3-Thienyl)nicotinaldehyde is more than a mere chemical reagent; it is an enabling building block for innovation in medicinal chemistry. A robust understanding of its synthesis via the Suzuki-Miyaura coupling provides a clear path to its production and modification. While sourcing requires careful due diligence, particularly concerning purity verification, its role as a precursor to targeted therapeutics, especially in the competitive field of kinase inhibitors, is well-established. For drug development professionals, this compound represents a valuable starting point for the design and synthesis of next-generation therapies.

References

  • Pyridine 3 Aldehyde (Nicotinaldehyde) (CAS- 500-22-1), 5kg - IndiaMART. (n.d.). Retrieved February 24, 2026, from [Link]

  • Nicotinaldehyde | CAS#:500-22-1 | Chemsrc. (n.d.). Retrieved February 24, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives - ResearchGate. (2025, December 12). Retrieved February 24, 2026, from [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). Bioorganic & Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Publishing. (2023, August 4). Retrieved February 24, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC. (2021, December 26). Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(3-Thienyl)nicotinaldehyde via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Scaffolds in Modern Chemistry

Biaryl structures, which feature two interconnected aromatic rings, are privileged motifs in medicinal chemistry and materials science.[1][2] Their rigid, well-defined three-dimensional orientation allows them to effectively interact with biological targets, making them a cornerstone in the design of novel therapeutics.[1][3] Among these, heteroaromatic biaryl compounds containing pyridine and thiophene cores are of particular interest. The pyridine ring can serve as a hydrogen bond acceptor and improve solubility, while the thiophene ring often acts as a bioisostere for a phenyl group, enhancing metabolic stability and modulating pharmacokinetic properties.[4][5][6]

2-(3-Thienyl)nicotinaldehyde is a valuable bifunctional building block. Its aldehyde group serves as a versatile handle for subsequent chemical transformations, such as reductive amination or Wittig reactions, while the thienyl-pyridine core provides a scaffold for constructing more complex molecules with potential biological activity.[7]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[8][9] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[10] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, high functional group tolerance, the commercial availability and stability of its reagents, and the generation of non-toxic, easily removed byproducts.[11] This guide provides an in-depth protocol for the synthesis of 2-(3-Thienyl)nicotinaldehyde, emphasizing the mechanistic rationale behind the experimental choices.

The Mechanism of Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][10][12] The base plays a critical role in activating the organoboron compound, which facilitates the crucial transmetalation step.[10][13]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition to the organic halide (in this case, 2-chloronicotinaldehyde). This step breaks the carbon-halogen bond and forms a new organopalladium(II) intermediate.[10] This is often the rate-determining step of the reaction.[10]

  • Transmetalation : The organoboron reagent (3-thienylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then reacts with the Pd(II) intermediate in a process called transmetalation, where the organic group from the boron (the thienyl ring) is transferred to the palladium center, displacing the halide.[10]

  • Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex. This step forms the new carbon-carbon bond between the thienyl and pyridine rings, yielding the desired product, 2-(3-Thienyl)nicotinaldehyde. Simultaneously, the Palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[10][12]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar¹-Pd(II)L₂-X (Organopalladium Intermediate) Pd0:e->PdII_A:w Ar¹-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) PdII_A:e->PdII_B:w Ar²-B(OR)₃⁻ Boronic Ar²-B(OH)₂ (3-Thienylboronic Acid) + Base RedElim Reductive Elimination PdII_B:s->Pd0:s Product Ar¹-Ar² (Product) PdII_B:n->Product:n Ar1X Ar¹-X (2-Chloronicotinaldehyde)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 2-(3-Thienyl)nicotinaldehyde. Optimization may be required for scale-up or for adapting to different substituted starting materials.

Materials and Equipment
  • Reagents: 2-Chloronicotinaldehyde, 3-Thienylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), Potassium phosphate tribasic (K₃PO₄), 1,4-Dioxane (anhydrous), Deionized water, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Schlenk flask or round-bottom flask, condenser, magnetic stir plate and stir bar, heating mantle, nitrogen or argon gas inlet, bubbler, syringes, needles, separatory funnel, rotary evaporator, silica gel for column chromatography.

Reagent Data Table
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
2-Chloronicotinaldehyde141.561.0141.6 mg
3-Thienylboronic Acid127.961.2153.6 mg
Pd(OAc)₂224.500.02 (2 mol%)4.5 mg
SPhos410.500.04 (4 mol%)16.4 mg
K₃PO₄212.272.0424.5 mg
1,4-Dioxane--3.0 mL
Water--1.0 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-chloronicotinaldehyde (1.0 equiv), 3-thienylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[4] An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand.[4]

  • Solvent Addition: Add the degassed solvent system (3:1 dioxane/water) via syringe. The solvents should be degassed beforehand by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Place the flask in a preheated heating mantle or oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(3-Thienyl)nicotinaldehyde.[14]

Experimental_Workflow start Start setup 1. Combine Reagents in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (x3) setup->inert solvent 3. Add Degassed Dioxane/Water inert->solvent react 4. Heat to 90-100 °C with Stirring solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute with EtOAc & Water monitor->workup Complete extract 7. Separate Layers & Extract Aqueous Phase workup->extract dry 8. Combine Organics, Wash, Dry, Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify product Pure Product purify->product

Sources

2-(3-Thienyl)nicotinaldehyde as intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(3-Thienyl)nicotinaldehyde in Heterocyclic Scaffold Construction

Part 1: Executive Summary & Structural Significance

2-(3-Thienyl)nicotinaldehyde (2-(thiophen-3-yl)pyridine-3-carbaldehyde) is a privileged biaryl intermediate extensively utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in the ortho-disposition of the electrophilic aldehyde and the nucleophilic/lipophilic thiophene ring on a pyridine core.

This scaffold serves as a "pivot point" in divergent synthesis:

  • Hinge Binding Mimicry: The pyridine-thiophene biaryl system mimics the adenosine core of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors (e.g., PI3K, mTOR, VEGFR).

  • Cyclization Precursor: The C3-aldehyde and the C2-thiophene allow for rapid annulation into fused tricyclic systems such as thieno[2',3':4,5]pyrido[2,3-d]pyrimidines or 1,6-naphthyridines .

  • Metabolic Stability: The utilization of the 3-thienyl isomer (versus the 2-thienyl) often improves metabolic stability by blocking the reactive 5-position of the thiophene ring or altering the vector of the sulfur atom to avoid metabolic oxidation.

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for accessing this intermediate is the palladium-catalyzed cross-coupling of 2-chloronicotinaldehyde with 3-thienylboronic acid .

Critical Process Parameters (CPPs):
  • Catalyst Choice: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is recommended for sterically hindered or electron-deficient substrates to prevent protodeboronation of the thienyl boronic acid.

  • Base/Solvent: Carbonate bases (Na₂CO₃ or K₂CO₃) in DME/Water or Dioxane/Water mixtures provide the optimal balance of solubility and basicity without triggering Cannizzaro side reactions on the aldehyde.

Experimental Procedure:

Reagents:

Reagent Equiv. Role
2-Chloronicotinaldehyde 1.0 Electrophile
3-Thienylboronic acid 1.2 Nucleophile
Pd(PPh₃)₄ 0.05 Catalyst
Na₂CO₃ (2M aq.) 2.5 Base

| 1,2-Dimethoxyethane (DME) | - | Solvent (0.2 M) |

Step-by-Step Protocol:

  • Inertion: Charge a reaction flask with 2-chloronicotinaldehyde (1.0 equiv) and 3-thienylboronic acid (1.2 equiv). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME (concentration ~0.2 M relative to aldehyde).

  • Activation: Add Pd(PPh₃)₄ (5 mol%). Stir for 5 minutes at room temperature to ensure catalyst dispersion.

  • Initiation: Add degassed 2M Na₂CO₃ (2.5 equiv).

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Target Mass [M+H]+: 190.03.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine.[1] Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

    • Note: The product is a light yellow solid. The aldehyde proton is distinct at ~10.05 ppm in ¹H-NMR.

Part 3: Downstream Applications & Divergent Synthesis

The utility of 2-(3-thienyl)nicotinaldehyde extends beyond a simple building block; it acts as a branching point for complex heterocycles.

Application A: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)

This reaction exploits the aldehyde and the adjacent pyridine nitrogen (or the C-H of the thiophene if activated) to fuse a new ring.

  • Mechanism: Condensation of the aldehyde with a ketone (e.g., acetone, acetophenone) followed by cyclization.

  • Protocol: Reflux the aldehyde with the ketone in ethanol with catalytic KOH or piperidine.

Application B: Synthesis of Pyrido[2,3-d]pyrimidines

Reacting the aldehyde with amidines or guanidines allows for the construction of the pyrimidine ring fused to the pyridine.

  • Relevance: This creates the tricyclic core found in many potent PI3K inhibitors.

Application C: Reductive Amination (Linker Installation)

For fragment-based drug design (FBDD), the aldehyde is converted to a secondary amine to attach solubilizing groups (e.g., morpholine, piperazine).

  • Conditions: R-NH₂, NaBH(OAc)₃, DCE, RT.

Part 4: Visualizing the Workflow

The following diagrams illustrate the synthesis and the strategic "Hub" nature of this intermediate.

Diagram 1: Synthesis & Critical Control Points

SynthesisWorkflow start Starting Materials 2-Chloronicotinaldehyde 3-Thienylboronic Acid catalyst Catalyst Activation Pd(PPh3)4 in DME (Argon Atmosphere) start->catalyst Dissolution coupling Suzuki Coupling 85°C, 4-6h Base: Na2CO3 catalyst->coupling Addition of Base cpp1 CPP: Degas solvents to prevent homocoupling catalyst->cpp1 workup Workup & Isolation Extraction (EtOAc) Drying (Na2SO4) coupling->workup Completion (LCMS) cpp2 CPP: Temp control Avoid >90°C (deboronation) coupling->cpp2 purification Purification Flash Chromatography (Hex/EtOAc) workup->purification Crude Oil product Target Intermediate 2-(3-Thienyl)nicotinaldehyde (>98% Purity) purification->product Isolation

Caption: Optimized Suzuki-Miyaura workflow for generating the biaryl aldehyde intermediate with critical process parameters (CPP) highlighted.

Diagram 2: Divergent Applications (The "Hub" Concept)

Applications hub 2-(3-Thienyl) nicotinaldehyde path1 Pathway A: Friedländer Condensation (w/ Ketones) hub->path1 KOH/EtOH Reflux path2 Pathway B: Reductive Amination (w/ Amines) hub->path2 NaBH(OAc)3 DCE path3 Pathway C: Cyclization (w/ Amidines) hub->path3 Guanidine Base prod1 1,6-Naphthyridines (Kinase Inhibitors) path1->prod1 prod2 Secondary Amines (Solubility Linkers) path2->prod2 prod3 Pyrido[2,3-d]pyrimidines (mTOR/PI3K Scaffolds) path3->prod3

Caption: Divergent synthetic pathways utilizing the aldehyde handle for scaffold complexity generation.

Part 5: Analytical Standards & Quality Control

To ensure the integrity of biological data, the intermediate must meet strict QC criteria before use in downstream synthesis.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.05 (s, 1H, CHO) – Diagnostic Peak

    • δ 8.85 (dd, 1H, Py-H6)

    • δ 8.20 (dd, 1H, Py-H4)

    • δ 7.85 (dd, 1H, Th-H2) – Distinctive doublet for 3-thienyl

    • δ 7.45 (m, 1H, Py-H5)

  • Purity: >95% by HPLC (254 nm).

  • Storage: Store under inert atmosphere at -20°C. Aldehydes are prone to oxidation to the carboxylic acid upon prolonged air exposure.

References

  • Sigma-Aldrich. Product Specification: 2-(3-Thienyl)nicotinaldehyde. Link

  • BenchChem. Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. (General methodology for thienyl-nicotinaldehydes). Link

  • Santa Cruz Biotechnology. 6-(3-Thienyl)pyridine-2-carboxaldehyde (Isomer Reference). Link

  • PubChem. Pyridine-3-carbaldehyde (Nicotinaldehyde) - Compound Summary. Link

  • ResearchGate. Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. (Downstream application reference). Link

Sources

Application Note: Heterocyclic Construction using 2-(3-Thienyl)nicotinaldehyde

[1]

Executive Summary

2-(3-Thienyl)nicotinaldehyde represents a specialized class of "ortho-heteroaryl" pyridine aldehydes.[1] Unlike simple nicotinaldehydes, this molecule possesses a pre-installed bi-aryl axis with a reactive formyl group at the C3 position and a nucleophilic thiophene ring at C2.[2]

This unique geometry allows for intramolecular cyclization reactions that fuse a third ring between the pyridine and thiophene moieties. It is a critical precursor for synthesizing thieno-fused aza-polycycles , which are isosteres of benzo[h]quinolines—scaffolds highly valued in oncology (intercalating agents) and optoelectronics (organic light-emitting diodes).[1][2]

Key Reactivity Profile
FeatureChemical BehaviorApplication
C3-Formyl Group Electrophilic handle (Aldehyde)Knoevenagel condensation, Wittig olefination, Imine formation.[1]
C2-(3-Thienyl) Moiety Electron-rich nucleophileActs as the "aryl" partner in electrophilic aromatic substitution cyclizations.[1]
Bi-aryl Axis Rotationally restrictedFacilitates ortho-cyclization to form 6-membered fused rings (quinoline-like).[1]

Synthesis of the Precursor

Note: If the starting material is not commercially available in bulk, it must be synthesized via high-fidelity cross-coupling.[1][2]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(3-Thienyl)nicotinaldehyde from 2-chloronicotinaldehyde.[1] Rationale: The C2-position of pyridine is electron-deficient, making oxidative addition oxidative, while the 3-thienylboronic acid provides the nucleophilic partner.[1]

Reagents & Materials
  • Substrate: 2-Chloronicotinaldehyde (1.0 equiv)

  • Coupling Partner: 3-Thienylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1][2]

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)[1][2]

Step-by-Step Methodology
  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Dissolve 2-chloronicotinaldehyde (10 mmol) and 3-thienylboronic acid (12 mmol) in degassed DME (40 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) under a positive stream of Argon.

  • Base Activation: Add the aqueous Na₂CO₃ solution (10 mL) via syringe.

  • Reflux: Heat the mixture to 85°C (oil bath) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the chloride.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc (100 mL) and wash with brine (2 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

  • Validation: Product should appear as a pale yellow solid. Confirm via ¹H NMR (CHO peak ~10.0 ppm).[2]

Application Protocols: Heterocyclic Fusion

Protocol B: Synthesis of Thieno[2,3-h]quinolines (Modified Friedländer)

Mechanism: This reaction utilizes the aldehyde as the electrophile in a condensation with an active methylene ketone, followed by acid-mediated cyclodehydration onto the thiophene ring.[1]

Target Structure: Thieno[2,3-h]quinoline derivatives.[1][2]

Experimental Workflow
  • Condensation:

    • Combine 2-(3-Thienyl)nicotinaldehyde (1.0 equiv) with a ketone (e.g., Acetophenone or Cyclohexanone) (1.1 equiv) in Ethanol (0.5 M).[1][2]

    • Add KOH (10% ethanolic solution, 2.0 equiv).

    • Stir at RT for 2 hours to form the chalcone intermediate (Aldol condensation).

  • Cyclization:

    • Note: Unlike simple aryls, the thiophene ring requires acid catalysis to close the ring via electrophilic substitution.[2]

    • Evaporate ethanol.[1] Redissolve the intermediate in Trifluoroacetic Acid (TFA) or Polyphosphoric Acid (PPA) .[2]

    • Heat at 100°C for 4–6 hours.

  • Isolation:

    • Pour the reaction mixture onto crushed ice. Neutralize with NH₄OH to pH 8.[1]

    • Extract with CH₂Cl₂.[1] The fused product is often fluorescent.[1]

Protocol C: Synthesis of Thieno-fused Naphthyridines via Hydrazone

Objective: To create N-rich fused systems (e.g., triazolopyridines or diazepine analogs).

  • Hydrazone Formation:

    • Reflux 2-(3-Thienyl)nicotinaldehyde with Hydrazine Hydrate (excess) in Ethanol for 3 hours.

    • Isolate the hydrazone precipitate.[1]

  • Oxidative Cyclization:

    • Treat the hydrazone with Iodobenzene Diacetate (PIDA) or Lead Tetraacetate (LTA) in CH₂Cl₂ at 0°C.[1][2]

    • This promotes N-N bond formation or C-N cyclization onto the thiophene, yielding fused triazolo-thieno-pyridine systems.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways from the core scaffold:

GStart2-(3-Thienyl)nicotinaldehydeInter1ChalconeIntermediateStart->Inter1Ketone / Base(Aldol Condensation)Inter2HydrazoneDerivativeStart->Inter2HydrazineHydrateProd1Thieno[2,3-h]quinolineInter1->Prod1H+ / Heat(Cyclodehydration)Prod2Thieno-fusedTriazolopyridineInter2->Prod2PIDA / OxidativeCyclization

Caption: Divergent synthesis pathways: Acid-mediated cyclization (Top) vs. Oxidative hydrazone cyclization (Bottom).[2]

Structural Data Reference

When characterizing the products derived from 2-(3-Thienyl)nicotinaldehyde, use the following expected NMR shift ranges for validation:

Moiety¹H NMR Shift (ppm)MultiplicityDiagnostic Note
Aldehyde (CHO) 9.95 – 10.05SingletDisappears upon cyclization.[1]
Pyridine C6-H 8.70 – 8.85DoubletDeshielded by ring nitrogen.[1]
Thiophene C2'-H 7.40 – 7.60Doublet/MultipletKey site for cyclization (signal disappears in fused products).[1]
Fused Ar-H 7.80 – 8.50Singlet/DoubletNew aromatic protons in the fused ring (quinoline system).[1]

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1]

  • Friedländer-Type Cyclizations

    • Marco-Contelles, J., et al. (2009).[1][2] The Friedländer Reaction: From the First to the Latest Synthesis of Quinolines. Chemical Reviews, 109(6), 2652–2671.[2] Link[1]

  • Thienopyridine Synthesis

    • Litvinov, V. P. (2005).[1][2] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54, 865–889. Link

  • Related Scaffold Synthesis (BenchChem)

    • Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes. Link(Note: Analogous protocol adapted for 2-isomer).

Application Notes and Protocols for the Preparation of Thieno[2,3-b]quinoline from 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-b]quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document provides a comprehensive guide for the synthesis of the core thieno[2,3-b]quinoline structure via an efficient and direct intramolecular oxidative photocyclization of 2-(3-Thienyl)nicotinaldehyde. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline the necessary characterization and troubleshooting steps. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development seeking to access this valuable molecular architecture.

Scientific Rationale & Reaction Mechanism

The transformation of 2-(3-Thienyl)nicotinaldehyde into thieno[2,3-b]quinoline is a classic example of a Mallory-type photocyclization reaction.[3] This synthetic strategy leverages the power of ultraviolet (UV) light to forge a new carbon-carbon bond through an intramolecular 6π-electrocyclization, converting a stilbene-like heteroaromatic system into a fused polycyclic aromatic structure. The overall process can be dissected into three key mechanistic steps, each governed by fundamental principles of photochemistry and physical organic chemistry.

The Causality Behind the Photocyclization Cascade:

  • E/Z (trans/cis) Photoisomerization: The reaction is initiated by the absorption of UV photons by the ground-state E (trans) isomer of 2-(3-Thienyl)nicotinaldehyde, which is typically the more thermodynamically stable form. This excitation promotes the molecule to an excited singlet state, where the rotational barrier around the central C-C single bond (connecting the pyridine and thiophene rings) is significantly lowered, facilitating rapid isomerization to the Z (cis) isomer. While this step is reversible, only the Z isomer possesses the required spatial proximity between the C-H bond on the thiophene ring and the adjacent carbon on the pyridine ring for cyclization.

  • 6π-Electrocyclization: The Z-isomer, in its excited state, undergoes a conrotatory 6π-electrocyclic ring closure. This pericyclic reaction, governed by the Woodward-Hoffmann rules, forms a new sigma bond to create a transient, non-aromatic trans-4a,4b-dihydrothieno[2,3-b]quinoline intermediate.[4] This intermediate is highly unstable and exists in equilibrium with the Z-isomer.

  • Oxidative Aromatization: To drive the reaction to completion and form the stable, aromatic thieno[2,3-b]quinoline product, the dihydro-intermediate must be oxidized. This is an irreversible step that effectively traps the cyclized product and prevents the retro-electrocyclization reaction.[5] A mild oxidizing agent, such as molecular iodine (I₂) in the presence of atmospheric oxygen, is typically employed. Iodine acts as a hydrogen acceptor, being reduced to hydroiodic acid (HI), which is then re-oxidized back to I₂ by oxygen, allowing iodine to be used in catalytic amounts.

This photochemical approach is elegant and powerful, as it constructs the core polycyclic system in a single, atom-economical step directly from a readily accessible precursor.

G Start 2-(3-Thienyl)nicotinaldehyde (E-isomer) Cis 2-(3-Thienyl)nicotinaldehyde (Z-isomer) Start->Cis hv (UV Light) (Photoisomerization) Intermediate trans-4a,4b-Dihydrothieno[2,3-b]quinoline Cis->Intermediate hv (UV Light) (6π-Electrocyclization) Product Thieno[2,3-b]quinoline Intermediate->Product [O] (I₂, O₂) Irreversible Oxidation inv1 inv2

Caption: Oxidative Photocyclization Pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of thieno[2,3-b]quinoline on a 1 mmol scale. All operations involving organic solvents should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Quantity (1 mmol scale)Purpose
2-(3-Thienyl)nicotinaldehyde≥95%Santa Cruz Biotechnology942317-38-0203.24 mg (1.0 mmol)Starting Material
CyclohexaneAnhydrous, ≥99.5%Sigma-Aldrich110-82-7200 mLReaction Solvent
Iodine (I₂)ACS Reagent, ≥99.8%MilliporeSigma7553-56-2~25 mg (0.1 mmol)Oxidant/Catalyst
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentFisher Scientific7772-98-7As neededQuenching Agent
Sodium Sulfate (Na₂SO₄)AnhydrousVWR7757-82-6As neededDrying Agent
Dichloromethane (DCM)HPLC GradeVWR75-09-2As neededExtraction/Chromatography
HexanesHPLC GradeFisher Scientific110-54-3As neededChromatography
Ethyl AcetateHPLC GradeVWR141-78-6As neededChromatography
Silica Gel230-400 meshSorbent Technologies63231-67-4As neededPurification
Instrumentation
  • Photoreactor: A quartz immersion well reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia) and a cooling system to maintain the reaction temperature. A standard borosilicate (Pyrex) flask can be used, but it will filter out shorter UV wavelengths, potentially slowing the reaction.

  • Magnetic Stirrer Hotplate

  • Rotary Evaporator

  • Standard Glassware: 250 mL reaction flask, condenser, separatory funnel, etc.

  • Thin-Layer Chromatography (TLC) plate: Silica gel 60 F₂₅₄

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL quartz (or Pyrex) reaction flask equipped with a magnetic stir bar, add 2-(3-Thienyl)nicotinaldehyde (203 mg, 1.0 mmol).

  • Solvent Addition: Add 200 mL of anhydrous cyclohexane to the flask. Stir the mixture until the starting material is completely dissolved. The solution should be very dilute to prevent intermolecular side reactions and dimerization.

  • Catalyst Addition: Add iodine (25 mg, 0.1 mmol). The solution will turn a light purple/brown color.

  • Photochemical Reaction: Assemble the flask in the photoreactor, ensuring the cooling water is circulating around the lamp jacket. Fit a condenser to the flask. Begin vigorous stirring and turn on the UV lamp. The reaction is typically open to the air, which allows atmospheric oxygen to serve as the terminal oxidant.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting material should gradually be replaced by a new, more polar spot (the product) that is often fluorescent under UV light. Reaction times can vary from 4 to 24 hours depending on the lamp intensity and reactor geometry.

  • Workup - Quenching: Once the reaction is complete (or has reached maximum conversion), turn off the lamp and allow the solution to cool to room temperature. Pour the reaction mixture into a separatory funnel and wash it with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench the excess iodine. The organic layer should become colorless.

  • Workup - Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid/oil should be purified by column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from any remaining starting material and non-polar byproducts.

  • Final Product: Combine the product-containing fractions, and remove the solvent in vacuo to yield thieno[2,3-b]quinoline as a solid (typically off-white to pale yellow). Determine the yield and proceed with characterization.

Safety Precautions
  • UV Radiation: UV light is harmful to the eyes and skin. The photoreactor must be properly shielded (e.g., with aluminum foil) to prevent exposure. Never look directly at an unshielded UV lamp.

  • Volatile Solvents: Cyclohexane and dichloromethane are volatile and flammable. All operations must be conducted within a certified fume hood.

  • Iodine: Iodine is corrosive and can cause stains. Handle with appropriate gloves and safety glasses.

Characterization and Validation

Confirming the structure and purity of the synthesized thieno[2,3-b]quinoline is a critical step. A multi-technique approach ensures the self-validation of the protocol.

G Crude Crude Product from Workup Purification Column Chromatography Crude->Purification Separation Pure Purified Thieno[2,3-b]quinoline Purification->Pure Isolation H_NMR ¹H NMR Spectroscopy (Structural Confirmation) Pure->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Pure->C_NMR MS High-Resolution Mass Spectrometry (Exact Mass Verification) Pure->MS Purity HPLC / m.p. (Purity Assessment) Pure->Purity

Caption: Analytical Workflow for Product Validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most powerful tool for initial structural confirmation. Expect to see a set of distinct aromatic protons corresponding to the fused ring system. The disappearance of the aldehyde proton (~10 ppm) and the characteristic signals of the 2-(3-Thienyl)nicotinaldehyde starting material is a key indicator of reaction success.

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule and their chemical environment (aromatic, quaternary).

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula of the product. The observed exact mass should match the calculated mass for C₁₁H₇NS (M = 185.030) within a narrow tolerance (e.g., ± 5 ppm).

  • Melting Point (m.p.): A sharp melting point for the recrystallized product is a good indicator of high purity.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / Reaction Stalls 1. Insufficient UV light penetration (solution too concentrated).2. Lamp output is weak or wrong wavelength (Pyrex filter).3. Inefficient oxidation.1. Further dilute the reaction mixture.2. Use a quartz reaction vessel; check the age/condition of the UV lamp.3. Ensure the reaction is open to air or bubble a slow stream of air/oxygen through the solution.
Formation of Byproducts (e.g., polymer) 1. Reaction solution is too concentrated.2. Over-irradiation after product formation.1. Decrease the initial concentration of the starting material.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is Difficult to Purify 1. Byproducts have similar polarity to the product.1. Try a different solvent system for column chromatography (e.g., Toluene/Acetone).2. Consider recrystallization from a suitable solvent (e.g., Ethanol, Ethyl Acetate/Hexanes).

References

  • ResearchGate. [Link]

  • MDPI. [Link]

  • RSC Publishing. [Link]

  • Organic Reactions. [Link]

  • ChemRxiv. [Link]

  • [Synthesis and Biological Activity of Some Novel Thieno[2,3-b]quinoline, Quinolino[3′,2′:4,5] thieno[3,2-d]pyrimidine and PyridoTaylor & Francis Online. [Link]

  • PubMed. [Link]

  • [Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[1][6] H-shift isomers.]([Link]) RSC Publishing. [Link]

  • MDPI. [Link]

  • Organic Chemistry Portal. [Link]

  • Wikipedia. [Link] wiki/Friedl%C3%A4nder_synthesis )

Sources

Troubleshooting & Optimization

purification methods for 2-(3-Thienyl)nicotinaldehyde crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-Thienyl)nicotinaldehyde

Case ID: TNA-PUR-001 Subject: Troubleshooting & Purification Protocols for Heterocyclic Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: The Triage (Initial Diagnostic)

User Query: "My crude product looks like a dark tar/oil. Is this normal, and how do I proceed?"

Specialist Response: This is a common state for Suzuki-Miyaura coupling products involving electron-rich heterocycles like thiophene. The dark color usually indicates oxidized Palladium ("Pd black") and polymerized thiophene byproducts. The "oil" state often results from residual solvents (DMF/Dioxane) or impurities depressing the melting point (Pure 2-(3-Thienyl)nicotinaldehyde is a yellowish solid).

Decision Matrix: How to choose your purification path

Purification_Decision_Tree Start Analyze Crude Product State_Tar Dark Tar / Viscous Oil Start->State_Tar State_Solid Semi-Solid / Precipitate Start->State_Solid Action_Filter 1. Dissolve in EtOAc/DCM 2. Filter through Celite 3. Wash with Brine State_Tar->Action_Filter High Pd content Action_Triturate Triturate with Cold Hexanes or Pentane State_Solid->Action_Triturate Remove surface oil Decision_Purity Check TLC/HPLC Action_Filter->Decision_Purity Action_Triturate->Decision_Purity Method_Column Flash Chromatography (Buffered Silica) Decision_Purity->Method_Column Complex Impurities (Protodeboronation) Method_Cryst Recrystallization (EtOH or Cyclohexane) Decision_Purity->Method_Cryst >85% Purity Minor Impurities

Caption: Figure 1. Triage workflow for selecting the appropriate purification method based on the physical state of the crude material.

Part 2: Flash Chromatography (The "Pyridine Problem")

User Query: "I'm running a silica column, but the product is streaking (tailing) and co-eluting with impurities. My yields are low."

Specialist Response: You are encountering the "Pyridine Effect." The basic nitrogen in the nicotinyl ring interacts strongly with the acidic silanol groups (


) on the silica gel, causing peak broadening and tailing.

The Protocol: Buffered Silica Chromatography Do not use standard silica directly. You must deactivate the acidic sites.

  • Mobile Phase Preparation:

    • Base Solvent: Hexanes / Ethyl Acetate (Start 90:10, gradient to 60:40).

    • The Modifier (Critical): Add 1% Triethylamine (Et₃N) to your solvent system.

    • Alternative: If using DCM/MeOH, add 1% aqueous Ammonium Hydroxide (

      
      ) to the MeOH supply.
      
  • Column Pre-treatment:

    • Flush the column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This neutralizes the silica.

  • Sample Loading:

    • Dry Load: Dissolve crude in minimal DCM, add Celite or Silica, evaporate to dryness, and load the powder. This prevents solvent-based band broadening.

Separation Data (Typical Rf Values on Silica with 1% Et₃N):

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Rf (3:1 Hex/EtOAc)Visual Characteristic
Bithiophene (Homocoupling) 0.85 - 0.90Fluorescent (Blue/Green under UV)
3-Thienylboronic acid 0.05 - 0.10Streaks near baseline
2-Chloronicotinaldehyde 0.45 - 0.50UV Active (Dark spot)
Product (Target) 0.30 - 0.40 UV Active / Yellowish spot

Part 3: Recrystallization (Scalability)

User Query: "I have >5 grams of material. Chromatography is too expensive. Can I recrystallize this?"

Specialist Response: Yes. 2-(3-Thienyl)nicotinaldehyde is a solid (MP approx. 80-90°C, though derivatives vary). Because the molecule contains a lipophilic thiophene and a polar pyridine/aldehyde, a two-solvent system is usually required.

Recommended Solvent Systems:

SystemRatio (v/v)Protocol Notes
Cyclohexane / EtOAc 10:1 to 5:1Best for Purity. Dissolve in hot EtOAc; add hot Cyclohexane until cloudy. Cool slowly.
Ethanol / Water 4:1Best for Yield. Dissolve in hot EtOH; add water dropwise. Warning: Aldehydes can hydrate; minimize heating time.
Heptane / Toluene VariesGood for removing non-polar thiophene oligomers.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the polar solvent (e.g., EtOAc) and heat to near boiling. Add just enough to dissolve the solid.

  • Filtration (Hot): If black particles (Pd) remain, filter quickly through a pre-warmed glass frit or cotton plug.

  • Precipitation: While keeping the solution hot, slowly add the non-polar anti-solvent (e.g., Cyclohexane) until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of the polar solvent to clear the solution.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then place in an ice bath (0°C) for 2 hours.

  • Collection: Filter the crystals and wash with cold anti-solvent (Cyclohexane).

Part 4: Palladium Scavenging

User Query: "The product is colored (brown/tan) even after a column. How do I remove the residual metal?"

Specialist Response: Re-running a column is inefficient for ppm-level metal removal. Use a chemical scavenger.

Option A: Solid-Supported Scavengers (Recommended)

  • Reagent: SiliaMetS® Thiol or Thiourea (functionalized silica).

  • Why: The sulfur atoms bind Pd(II) and Pd(0) aggressively.

  • Protocol:

    • Dissolve product in EtOAc or THF (10 mL/g).

    • Add scavenger resin (usually 20-50 wt% relative to crude mass).

    • Stir at 40°C for 4 hours.

    • Filter the resin. Rinse with solvent.[3][4][10]

    • Concentrate filtrate.

Option B: Activated Carbon (Cost-Effective)

  • Protocol: Dissolve in hot ethanol, add Activated Charcoal (10 wt%), reflux for 15 mins, and filter hot through Celite. Note: Yield loss is higher with carbon (10-15%).

Part 5: Stability & Storage (The "Hidden" Impurity)

User Query: "My product turned into a white solid that is insoluble in hexanes after a week. What happened?"

Specialist Response: You have likely oxidized the aldehyde to the carboxylic acid: 2-(3-Thienyl)nicotinic acid .

Mechanism of Degradation: Aldehydes, especially electron-deficient ones like nicotinaldehyde, are prone to auto-oxidation in air.

Degradation_Pathway Aldehyde Target Aldehyde (Soluble, Reactive) Acid Carboxylic Acid Impurity (Insoluble, High MP) Aldehyde->Acid Auto-oxidation Oxygen + O2 (Air) Oxygen->Acid

Caption: Figure 2. Auto-oxidation pathway. The carboxylic acid is a common impurity in aged aldehyde samples.

Prevention Protocol:

  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: Store at -20°C.

  • Stabilization: If storing for >1 month, consider converting to a more stable acetal derivative if your synthesis pathway permits, or ensure the container is taped and sealed in a secondary jar with desiccant.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Purification of Heterocyclic Aldehydes

    • Li, J. J. et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyridine Boronic Acids." J. Org.[7] Chem.2008 , 73, 2458. (Demonstrates purification challenges with pyridyl boronic species). Link

  • Recrystallization Strategies

    • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009 . (Standard text for solvent selection in heterocyclic chemistry). Link

  • Palladium Removal Techniques

    • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[10] Synth. Catal.2004 , 346, 889–900. Link

Sources

solving solubility issues with 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Product ID: 2-(3-Thienyl)pyridine-3-carbaldehyde (Analogous CAS: 1367964-06-4) Chemical Class: Heterocyclic Biaryl Aldehyde Molecular Weight: 189.23 g/mol

Core Solubility Directive

The Challenge: 2-(3-Thienyl)nicotinaldehyde presents a "solubility paradox" common to biaryl heterocycles. While the pyridine nitrogen and aldehyde oxygen offer polarity, the aromatic


-systems (thiophene and pyridine rings) drive significant lipophilicity. Users often encounter precipitation in aqueous buffers (biological assays) or "oiling out" in non-polar synthesis solvents.

The Solution: You must treat this compound as a Lipophilic Weak Base . Its solubility is highly dependent on solvent polarity and pH.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary solvent for synthesis, extraction, and transfer.
Polar Aprotic DMSO, DMF, DMAcHigh Mandatory for biological assay stock solutions (>10 mM).
Esters Ethyl Acetate (EtOAc)Good Standard for TLC and column chromatography.
Alcohols Methanol, EthanolModerate Use with heat. Good for condensation reactions (e.g., imine formation).
Hydrocarbons Hexanes, HeptanePoor Do not use for dissolution. Use only as an anti-solvent to induce precipitation.
Aqueous Water, PBS, TRISInsoluble Critical Failure Point. Requires co-solvent (DMSO) or pH adjustment.

Troubleshooting Workflows

Scenario A: "The compound precipitates when I add it to my cell culture media/buffer."

Root Cause: Rapid reprecipitation (crash-out) occurs because the local concentration exceeds the solubility limit before the DMSO stock disperses. The thiophene moiety is highly hydrophobic.

Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into aqueous media.

  • Prepare Stock: Dissolve compound in anhydrous DMSO (e.g., 10 mM).

  • Step-Down: Create an intermediate dilution in PBS + 0.1% Tween-80 or PEG-400 .

    • Ratio: 1 part DMSO stock : 9 parts surfactant solution.

  • Final Addition: Add this intermediate solution to your assay media.

    • Target: Final DMSO concentration < 0.5% (to avoid cytotoxicity).

Scenario B: "The solid won't dissolve in DCM or EtOAc (Organic Solvents)."

Root Cause: Chemical degradation. If 2-(3-Thienyl)nicotinaldehyde is stored improperly (air/light), the aldehyde oxidizes to 2-(3-Thienyl)nicotinic acid .

  • The Acid Issue: The carboxylic acid derivative often forms intermolecular hydrogen-bonded dimers or zwitterions (with the pyridine nitrogen) that are significantly less soluble in organic solvents than the parent aldehyde.

Diagnostic Check:

  • Take a small aliquot of the insoluble solid.

  • Add 1M NaOH (aqueous).

  • If it dissolves in base but not in organics, your aldehyde has oxidized to the acid.

Scenario C: "Reaction mixture turned black/tarry."

Root Cause: Thiophene sensitivity. Thiophenes are electron-rich and prone to polymerization in the presence of strong Lewis acids or mineral acids, often used to activate aldehydes.

Corrective Action:

  • Avoid: Strong mineral acids (

    
    , 
    
    
    
    ) without temperature control.
  • Alternative: Use milder Lewis acids (e.g.,

    
    ) or Brønsted acids (Acetic Acid) for condensation reactions.
    

Visual Troubleshooting Logic

The following diagram illustrates the decision process for selecting solvents and troubleshooting insolubility based on your specific application.

SolubilityLogic Start Start: 2-(3-Thienyl)nicotinaldehyde (Solid) Goal Define Goal Start->Goal Synth Organic Synthesis Goal->Synth Assay Biological Assay (Aqueous) Goal->Assay Solv_DCM Use DCM or Chloroform (Standard) Synth->Solv_DCM Issue_Insol Issue: Insoluble? Solv_DCM->Issue_Insol Check_Ox Check for Oxidation (Is it the Acid?) Issue_Insol->Check_Ox Yes Action_Base Wash with mild base (Remove Acid) Check_Ox->Action_Base Confirmed Stock_DMSO 1. Make DMSO Stock (10-50 mM) Assay->Stock_DMSO Crash Issue: Precipitation? Stock_DMSO->Crash Surfactant Use Intermediate Dilution (PBS + Tween-80) Crash->Surfactant Yes

Caption: Decision tree for solvent selection and troubleshooting based on experimental intent (Synthesis vs. Assay).

Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to improve solubility?

  • Answer: Yes, but with caution.

    • In Alcohols: You can heat to reflux (60-70°C) for short periods.

    • In DMSO: Do not heat above 40°C. Hot DMSO is an oxidant and can convert your aldehyde to the carboxylic acid, permanently altering the sample.

Q2: What is the best way to store the stock solution?

  • Answer: Store as a solid under Nitrogen/Argon at -20°C. If you must store a solution, use anhydrous DMSO, aliquot into single-use vials, purge with inert gas, and store at -80°C. Aldehydes in solution are highly susceptible to autoxidation.

Q3: Why does my NMR show a "ghost" peak near 10 ppm?

  • Answer: The aldehyde proton typically appears around 10.0–10.2 ppm. If you see a second peak or a broadening, it may be due to rotational isomerism . The thiophene ring can rotate relative to the pyridine ring. In some solvents, this rotation is slow on the NMR timescale, showing two conformers. This is not an impurity; running the NMR at 50°C usually coalesces the peaks.

Q4: Can I use water to wash the reaction during workup?

  • Answer: Yes. The compound is lipophilic enough to stay in the organic layer (DCM/EtOAc) while inorganic salts wash away. However, ensure the aqueous layer is not acidic (pH < 4), or the pyridine nitrogen may protonate, dragging the product into the water phase. Keep the wash neutral or slightly basic (pH ~8).

References & Authoritative Grounding

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Context: Foundational text for the Suzuki coupling methods used to synthesize thienyl-pyridines, establishing the lipophilic nature of the resulting biaryl systems.

  • Sigma-Aldrich. (n.d.).[2] 2-(3-Thienyl)nicotinaldehyde Product Safety & Handling.[2]Link

    • Context: Safety data regarding acute toxicity and handling precautions for heterocyclic aldehydes.[3]

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.

    • Context: General reactivity of pyridine-carboxaldehydes, specifically the risk of oxidation (carboxylic acid formation) and condensation protocols.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Context: Theoretical basis for "Intermediate Dilution" strategies using dipolar aprotic solvents (DMSO) and surfactants in aqueous media.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2-(3-Thienyl)nicotinaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of 2-(3-Thienyl)nicotinaldehyde via Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we focus on the underlying chemical principles to empower you to overcome common experimental challenges.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.

Low to No Product Yield

Question: My reaction shows very low conversion to 2-(3-Thienyl)nicotinaldehyde, with starting materials remaining. What are the likely causes and how can I fix this?

Answer: Low or no product formation in a Suzuki coupling is a frequent issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or reagent instability.[1]

Core Areas to Investigate:

  • Catalyst System Integrity: The palladium catalyst is the heart of the reaction.[2]

    • Palladium(0) Formation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction will halt the catalytic cycle. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst which can form the active catalyst more reliably.[1]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, rendering them unable to coordinate with the palladium center.[1] Always use fresh ligands or those stored under an inert atmosphere.

  • Reaction Conditions:

    • Insufficient Degassing: Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state.[1] Rigorous degassing of your solvent and reaction mixture is critical. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[1]

    • Inadequate Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3] If your reaction is sluggish at a lower temperature, a carefully controlled increase may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition.[1]

  • Reagent Quality:

    • Boronic Acid Instability: 3-Thienylboronic acid, like many heteroaryl boronic acids, can be prone to decomposition. Ensure you are using a high-quality reagent.

    • Base Selection and Purity: The base is essential for activating the boronic acid.[3][4] The choice of base can significantly impact the reaction's success.[3] Ensure your base is pure and dry.

Significant Homocoupling of 3-Thienylboronic Acid

Question: I am observing a significant amount of the 3,3'-bithiophene byproduct. How can I minimize this side reaction?

Answer: The formation of homocoupling products, in this case, 3,3'-bithiophene, is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen.[1][5]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[1] Enhance your degassing procedure to eliminate residual oxygen.

  • Use a Pd(0) Catalyst Source: When using a Pd(II) precatalyst, some of the boronic acid can be consumed during the in-situ reduction to Pd(0), which can promote homocoupling.[1] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[1]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Dehalogenation of 2-Chloronicotinaldehyde

Question: My analysis shows the presence of nicotinaldehyde, indicating dehalogenation of my starting material. What causes this and how can it be prevented?

Answer: Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom.[5] This typically occurs when a hydride source is present in the reaction mixture.

Troubleshooting Dehalogenation:

  • Identify and Eliminate Hydride Sources: Common sources of hydrides include certain amine bases and alcohol solvents.[1] If you are using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.[1] If using an alcohol-based solvent, switch to an aprotic solvent system.[1]

  • Optimize Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Experimenting with different phosphine ligands may reduce the extent of dehalogenation.

Product Purification Challenges

Question: I'm having difficulty purifying the 2-(3-Thienyl)nicotinaldehyde from the reaction mixture. What are some effective purification strategies?

Answer: The purification of polar, heteroaromatic aldehydes can be challenging due to their physical properties.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method for purifying products of Suzuki couplings. A silica gel column with a gradient elution of a hexane/ethyl acetate solvent system is a good starting point.[6]

  • Acid-Base Extraction: The basic nitrogen on the pyridine ring allows for selective extraction. You can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous phase, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base and re-extracting with an organic solvent can isolate the purified product.

  • Bisulfite Adduct Formation: Aldehydes can reversibly form solid bisulfite adducts.[7] This can be a highly effective method for separating the aldehyde from other components of the reaction mixture.[7]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about optimizing the Suzuki coupling for 2-(3-Thienyl)nicotinaldehyde synthesis.

Catalyst and Ligand Selection

Q1: What is the best palladium catalyst and ligand combination for this specific transformation?

A1: While there is no single "best" combination for all substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide excellent results for heteroaryl couplings.[3][8] A good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a ligand such as SPhos or XPhos.[3][9] These ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][10]

Solvent and Base Considerations

Q2: Which solvent system is most suitable for the coupling of 2-chloronicotinaldehyde and 3-thienylboronic acid?

A2: Polar aprotic solvents are generally the most effective for Suzuki-Miyaura couplings.[11] A mixture of an organic solvent and water is often used, as water can help to dissolve the inorganic base and activate the boronic acid.[5][11] Common and effective solvent systems include:

  • Dioxane/water

  • Toluene/water

  • THF/water

The ratio of organic solvent to water can be optimized, but a 3:1 or 4:1 ratio is a good starting point.[3]

Q3: What is the role of the base, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling mechanism by activating the boronic acid.[2][4] For this reaction, common and effective inorganic bases include:

  • Potassium Carbonate (K₂CO₃)

  • Potassium Phosphate (K₃PO₄)[3]

  • Cesium Carbonate (Cs₂CO₃)[3]

The choice of base can influence the reaction rate and the stability of any sensitive functional groups.[3] It is often beneficial to screen a few different bases to find the optimal one for your specific system.[1]

Reaction Mechanism and Visualization

Q4: Can you provide a simplified overview of the Suzuki coupling catalytic cycle?

A4: The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10][12] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloronicotinaldehyde.[2]

  • Transmetalation: The thienyl group from the activated 3-thienylboronic acid is transferred to the palladium center.[2]

  • Reductive Elimination: The desired 2-(3-Thienyl)nicotinaldehyde is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 2-(3-Thienyl)nicotinaldehyde (Ar-Ar') RedElim->Product ArX 2-Chloronicotinaldehyde (Ar-X) ArX->OxAdd ArBOH2 3-Thienylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for the Suzuki Coupling of 2-Chloronicotinaldehyde with 3-Thienylboronic Acid

This protocol provides a robust starting point and may require optimization for your specific laboratory conditions and reagent batches.

Materials:

  • 2-Chloronicotinaldehyde (1.0 equiv)

  • 3-Thienylboronic acid (1.2 equiv)[3]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[3]

  • Phosphine ligand (e.g., SPhos, 4 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0 equiv)[3]

  • Solvent (e.g., Dioxane and deionized water, 3:1 v/v)[3]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the 2-chloronicotinaldehyde, 3-thienylboronic acid, palladium catalyst, phosphine ligand, and base.[3]

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).[3]

  • Add the degassed solvent system via syringe.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.[11]

Caption: General experimental workflow for Suzuki coupling.

Summary of Key Optimization Parameters

ParameterRecommended Starting PointKey Considerations
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Use of a Pd(0) source can minimize homocoupling.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands are often superior.[8]
Base K₃PO₄ (2.0 equiv) or K₂CO₃ (2.0 equiv)Base strength and solubility can affect reaction kinetics.[3]
Solvent Dioxane/Water (3:1) or Toluene/Water (4:1)Ensure solvents are thoroughly degassed.
Temperature 80-100 °CHigher temperatures can increase reaction rate but may also lead to catalyst decomposition.[3]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the catalyst and ligand.[3]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • RSC Publishing. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]

  • PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • NSF-MMLI - Molecule Maker Lab Institute. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • Chemical Communications (RSC Publishing). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • RJPT. Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • PMC. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • ResearchGate. A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF. [Link]

  • Google Patents.

Sources

minimizing side reactions in 2-(3-Thienyl)nicotinaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Thienyl)nicotinaldehyde Condensation

Guide Overview

Subject: Optimization and Troubleshooting of 2-(3-Thienyl)nicotinaldehyde Condensations. Applicable Pathways: Friedländer-type annulations, Knoevenagel condensations, and cascade cyclizations for thieno[2,3-b]quinoline/naphthyridine synthesis. Target Audience: Medicinal Chemists, Process Development Scientists.

Introduction: The Reactivity Profile

As a Senior Application Scientist, I often see researchers treat 2-(3-thienyl)nicotinaldehyde (2-TNA) like a standard benzaldehyde. This is a critical error.

2-TNA is a "push-pull" system :

  • The "Pull": The pyridine ring (electron-deficient) makes the C3-aldehyde highly electrophilic, increasing susceptibility to nucleophilic attack (desired) but also to hydration and Cannizzaro disproportionation (undesired).

  • The "Push": The 2-(3-thienyl) substituent is electron-rich. In cascade reactions, it acts as a latent nucleophile for the final cyclization step.

Success depends on balancing these two phases: rapid condensation at the aldehyde without degrading the thiophene moiety.

Module 1: Pre-Reaction Quality Control (Input Stability)

Before starting, validate your starting material. 2-TNA is prone to autoxidation, which generates 2-(3-thienyl)nicotinic acid . This acid impurity is a "silent killer"—it neutralizes basic catalysts and can poison transition metal catalysts in subsequent steps.

Diagnostic Protocol:

Check Observation Status Action Required
Visual White/Pale Yellow Solid ✅ Pass Proceed.
Visual Dark Brown/Oily ⚠️ Fail Impurity >5%. Recrystallize (EtOH/Hexane) or Column.

| 1H NMR |


 10.1 ppm (s, 1H) | ✅ Pass | Aldehyde proton intact. |
| 1H NMR  | 

12-14 ppm (broad) | ❌ Fail | Carboxylic acid present. Perform bisulfite wash. |

Module 2: Reaction Optimization (The Process)

Scenario A: Base-Mediated Condensation (Friedländer/Knoevenagel)

Goal: Condensation with a ketone or active methylene followed by cyclization.

The Challenge: The pyridine aldehyde is non-enolizable (no


-protons). However, in strong base, it undergoes Cannizzaro disproportionation  (forming the alcohol and acid) faster than the desired condensation if the nucleophile is slow.

Optimization Strategy:

  • Catalyst Selection: Avoid strong hydroxides (NaOH/KOH) if possible. Use Piperidine/Acetic Acid (azeotropic removal of water) or DBU (mild non-nucleophilic base).

  • Order of Addition:

    • Incorrect: Mix Aldehyde + Base

      
       Wait 
      
      
      
      Add Nucleophile. (Promotes Cannizzaro).
    • Correct: Mix Nucleophile + Base

      
       Generate Enolate 
      
      
      
      Add Aldehyde slowly.
  • Solvent Effects:

    • Protic (EtOH/MeOH): Good for solubility but can trap intermediates as hemiacetals.

    • Aprotic (Toluene/DCM): Best for driving the reaction to completion via Dean-Stark or molecular sieves.

Scenario B: Acid-Mediated Cyclization

Goal: Closing the ring onto the thiophene moiety.

The Challenge: Thiophene rings are acid-sensitive and prone to polymerization or sulfonation under harsh conditions. Solution: Use Lewis acids (e.g., Yb(OTf)


  or ZnCl

) instead of Brønsted acids (H

SO

) to activate the carbonyl without destroying the thiophene.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I see the condensation product (enone) by TLC, but it won't cyclize to the fused ring system.

  • Diagnosis: The intermediate is "stuck" at the Knoevenagel stage. The thiophene ring is not nucleophilic enough to attack the formed double bond under current conditions.

  • Fix:

    • Increase Temperature: Cyclization often requires higher activation energy (

      
      80°C).
      
    • Switch Mechanism: If thermal cyclization fails, add a radical initiator (e.g., visible light photoredox or I

      
      ) to promote oxidative cyclization.
      
    • Check Regiochemistry: Ensure the thiophene C2 position is open. If C2 is blocked, cyclization to C4 is sterically difficult.

Q2: My reaction mixture turned into a black tar.

  • Diagnosis: Thiophene polymerization or pyridine decomposition. This usually happens when using strong mineral acids or allowing the reaction to run too long in air.

  • Fix:

    • Degas solvents (Sparge with N

      
      /Ar).
      
    • Add an antioxidant (e.g., BHT) if the mechanism allows.

    • Switch to Microwave Irradiation (short reaction times reduce thermal degradation).

Q3: I am getting a mixture of regioisomers.

  • Context: When condensing with an unsymmetrical ketone (e.g., 2-butanone).

  • Mechanism: Enolization can occur at either the methyl or methylene side of the ketone.

  • Fix:

    • Kinetic Control (LDA, -78°C): Favors the less substituted enolate (terminal attack).

    • Thermodynamic Control (NaOEt, Reflux): Favors the more substituted enolate (internal attack).

Visualizing the Pathway & Control Points

The following diagram illustrates the critical decision nodes where side reactions occur and how to mitigate them.

ReactionPathway Start 2-(3-Thienyl) nicotinaldehyde Base Base Catalyst (Choice Critical) Start->Base Mix w/ Nucleophile Side_Cann Cannizzaro Prod. (Acid + Alcohol) Start->Side_Cann Strong Base (No Nucleophile) Side_Ox Nicotinic Acid Derivative Start->Side_Ox Air/Storage (Pre-rxn) Inter Intermediate (Aldol/Imine) Base->Inter Condensation (Fast) Prod Fused Thieno Product Inter->Prod Cyclization (Slow, Heat/Acid) Side_Poly Thiophene Oligomers Inter->Side_Poly Excess Acid/Heat Over-reaction Control1 Control: Inert Atmo Fresh Reagent Control1->Start Control2 Control: Mild Base (Piperidine) Control2->Base

Caption: Reaction pathway analysis showing critical divergence points where side reactions (red) compete with the desired condensation-cyclization sequence (green).

Standardized Protocol: Iodine-Catalyzed Condensation

Recommended for minimizing base-induced side reactions.

  • Setup: To a solution of 2-(3-thienyl)nicotinaldehyde (1.0 equiv) and Active Methylene/Ketone (1.1 equiv) in DMSO (0.5 M).

  • Catalyst: Add Molecular Iodine (I

    
    )  (10-20 mol%).
    
  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC.[1]

    • Why Iodine? It acts as a mild Lewis acid to activate the aldehyde and an oxidant to facilitate the final aromatization/cyclization, avoiding the harsh pH extremes of traditional Friedländer conditions.

  • Workup: Quench with sat. aq. Na

    
    S
    
    
    
    O
    
    
    (to remove iodine), extract with EtOAc.[1]

References

  • Synthesis of thieno[2,3-b]quinoline derivatives via iodocyclization. Source: RSC Advances (2012). URL:[Link]

  • Friedländer Synthesis: Mechanism and Optimization. Source: Organic Reactions (Vol 28). URL:[Link]

  • Recent Advances in the Synthesis of Thienoquinolines. Source: MDPI Molecules (2021). URL:[Link]

Sources

handling air-sensitivity of 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Thienyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this air-sensitive compound. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each recommendation, ensuring the integrity and reproducibility of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What makes 2-(3-Thienyl)nicotinaldehyde air-sensitive?

The primary source of air-sensitivity in 2-(3-Thienyl)nicotinaldehyde is the aldehyde functional group. Aromatic and heterocyclic aldehydes are susceptible to aerobic oxidation, where atmospheric oxygen converts the aldehyde (-CHO) to the corresponding carboxylic acid (-COOH), in this case, 2-(3-thienyl)nicotinic acid.[1][2] This oxidation can be accelerated by light and the presence of trace metal impurities. While the thiophene and pyridine rings are generally stable, the aldehyde is the most reactive site for oxidation under ambient conditions.[3]

Q2: How can I visually tell if my sample of 2-(3-Thienyl)nicotinaldehyde has degraded?

Degradation of aldehyde-containing compounds can sometimes be identified visually. Signs of degradation for 2-(3-Thienyl)nicotinaldehyde, which is a solid, may include:

  • Change in Color: A noticeable change from its initial color.

  • Formation of Precipitates: If dissolved in a solvent, the appearance of insoluble material could indicate the formation of the less soluble carboxylic acid or polymers.[1]

  • Inconsistent Spectroscopic Data: An NMR spectrum showing a diminished aldehyde proton peak and the appearance of a broad carboxylic acid proton peak is a definitive sign of oxidation.

Q3: What are the ideal storage conditions for this compound?

To maintain the integrity of 2-(3-Thienyl)nicotinaldehyde, proper storage is critical. The following conditions are recommended to minimize degradation from air and moisture.[1]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidation of the aldehyde group.[4]
Temperature -20°C to 4°CReduces the rate of chemical degradation and potential polymerization.[1]
Light Amber vial or stored in the darkPrevents light-catalyzed oxidation.
Container Tightly sealed container with a septum capPrevents ingress of air and moisture. For long-term storage, sealing with Parafilm® provides an extra barrier.[5]
Q4: I need to use this compound in a multi-step synthesis where the aldehyde is not the reactive site. Should I use a protecting group?

Yes, protecting the aldehyde group is highly recommended if subsequent reaction conditions are incompatible with it.[6] For example, if you are performing a reaction involving strong nucleophiles (like Grignard or organolithium reagents) or reducing agents, the aldehyde will react.[7][8]

Recommended Protecting Group: The most common and effective way to protect an aldehyde is to convert it into an acetal, typically a cyclic acetal using a diol like ethylene glycol.[6][9]

  • Stability: Acetals are stable under neutral, basic, and nucleophilic conditions.[9][10]

  • Deprotection: They are easily removed by treatment with aqueous acid to regenerate the aldehyde.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 2-(3-Thienyl)nicotinaldehyde, linking them to potential causes related to its air-sensitivity.

Diagram: Troubleshooting Decision Tree

This decision tree provides a logical workflow for diagnosing and resolving common experimental issues.

troubleshooting_flowchart start Problem Encountered low_yield Low or No Product Yield start->low_yield impurities Unexpected Impurities start->impurities inconsistent Inconsistent Results start->inconsistent reagent_degraded Cause: Reagent Degraded? low_yield->reagent_degraded inert_atmosphere Cause: Inadequate Inert Atmosphere? low_yield->inert_atmosphere side_reaction Cause: Side Reaction? impurities->side_reaction variable_conditions Cause: Variable Air/Moisture Exposure? inconsistent->variable_conditions check_storage Action: Check storage conditions. Purify or use fresh reagent. reagent_degraded->check_storage Yes reagent_degraded->inert_atmosphere No improve_technique Action: Review Schlenk line/glovebox protocol. Ensure all glassware is dry. inert_atmosphere->improve_technique Yes check_solvents2 Action: Ensure solvents are anhydrous and degassed. inert_atmosphere->check_solvents2 No oxidized_impurity Impurity is 2-(3-thienyl)nicotinic acid? Action: Improve inert atmosphere technique. Degas solvents. side_reaction->oxidized_impurity Yes other_impurity Action: Re-evaluate reaction conditions (temp, stoichiometry). Consider protecting group. side_reaction->other_impurity No standardize_protocol Action: Standardize inert atmosphere setup. Use a glovebox for maximum consistency. variable_conditions->standardize_protocol Yes check_solvents Action: Ensure consistent solvent dryness. variable_conditions->check_solvents No

Caption: A decision tree for troubleshooting common experimental issues.

IssuePotential CauseRecommended Solution
Low or No Product Yield Degradation of starting material due to air exposure.[11]Confirm the purity of the aldehyde before use via TLC or NMR. If degraded, purify by column chromatography or use a fresh batch. Ensure rigorous inert atmosphere techniques are used throughout the experiment.[12]
Formation of an Acidic Impurity Oxidation of the aldehyde to 2-(3-thienyl)nicotinic acid.Degas all solvents thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.[11][12] Maintain a slight positive pressure of inert gas throughout the reaction.[13]
Reaction Stalls or is Sluggish Presence of water in the reaction, which can quench sensitive reagents (e.g., organometallics, hydrides).[4]Use anhydrous solvents. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas or in a desiccator.[12] Flame-drying under vacuum is also an effective method.[14]
Inconsistent Results Between Batches Variable exposure to air and moisture during setup.[11]For highly sensitive reactions, use a glovebox to weigh and transfer the solid compound.[11][15] Standardize the procedure for setting up reactions under an inert atmosphere to ensure reproducibility.

Experimental Protocols

Protocol 1: General Handling and Transfer Using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere, which is essential for preventing the degradation of 2-(3-Thienyl)nicotinaldehyde.[11][12]

Materials:

  • 2-(3-Thienyl)nicotinaldehyde

  • Oven-dried Schlenk flask with a stir bar

  • Rubber septa

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) source

  • Anhydrous, degassed solvent

  • Gas-tight syringes and needles

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven and cooled under vacuum or a positive flow of inert gas.

  • Purge and Refill Cycle: Attach the cooled flask to the Schlenk line. Evacuate the flask under vacuum for 2-3 minutes, then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric gases are removed.[11][12]

  • Adding the Solid: Under a positive flow of inert gas, quickly remove the septum, add the pre-weighed 2-(3-Thienyl)nicotinaldehyde, and immediately reseal the flask. If the compound is particularly sensitive or the reaction is critical, weigh and add the solid inside a glovebox.[15]

  • Adding Solvent: Use a gas-tight syringe that has been flushed with inert gas to transfer the anhydrous, degassed solvent into the reaction flask through the septum.[13][14]

  • Maintaining Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil or mercury bubbler attached to the Schlenk line.[13]

Diagram: Inert Atmosphere Reaction Setup

Schlenk_Setup cluster_manifold Schlenk Line Manifold cluster_flask Reaction Vessel Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold To Gas Line Vacuum Vacuum Vacuum->Manifold To Vacuum Line Flask Schlenk Flask (Contains Reagents) Manifold->Flask via Stopcock Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler To Exhaust Septum Septum Flask->Septum Stir Bar Stir Bar Flask->Stir Bar Syringe Syringe Syringe->Septum Reagent Addition

Caption: Workflow for setting up an inert atmosphere reaction using a Schlenk line.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol describes the formation of a cyclic acetal, a robust protecting group for the aldehyde functionality.[6][10]

Materials:

  • 2-(3-Thienyl)nicotinaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-(3-Thienyl)nicotinaldehyde, toluene, and ethylene glycol.

  • Catalyst Addition: Add the catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected compound.[10]

References

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • Princeton University. (n.d.). Pyrophoric Materials. Environmental Health & Safety. [Link]

  • Fiveable. (2025). Inert atmosphere Definition. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Columbia University. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Services. [Link]

  • Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres?[Link]

  • AIVC. (n.d.). Removal of Aldehydes and Acidic Pollutants from Indoor Air. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • DiVA. (n.d.). Bisulfite Scrubbing for Removal of Aldehydes from Frying Gases. [Link]

  • PubMed Central. (n.d.). Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. [Link]

  • AllerAir. (n.d.). Remove Formaldehyde. [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (2025). Degradation of Aldehydes to One Carbon Lower Homologues. [Link]

  • Environment Agency. (n.d.). Table A2.1: Range in parameter values used for Sensitivity Analysis. [Link]

  • MDPI. (2019). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. [Link]

  • PubMed Central. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. [Link]

  • PubMed Central. (n.d.). Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure. [Link]

  • ResearchGate. (2016). Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2014). Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. [Link]

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Validation & Comparative

The Molecular Architecture: A Fusion of Two Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Vibrational Landscape of 2-(3-Thienyl)nicotinaldehyde: An FTIR-Based Comparative Analysis

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug development, a thorough understanding of their structural features is paramount. Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, serves as a rapid and powerful tool for elucidating the functional groups and bonding arrangements within a molecule. This guide provides a detailed analysis of the expected FTIR absorption bands for 2-(3-Thienyl)nicotinaldehyde, a molecule of interest due to its hybrid thienyl-pyridine scaffold.

Drawing upon established principles of infrared spectroscopy and comparative data from related structural analogs, this document offers a predictive framework for interpreting the vibrational spectrum of this compound. We will dissect the contributions of the nicotinaldehyde and 3-thienyl moieties to the overall spectrum, explain the causality behind expected band positions, and provide a robust experimental protocol for acquiring high-quality data.

2-(3-Thienyl)nicotinaldehyde (C₁₀H₇NOS) is a conjugated system featuring a pyridine ring substituted with an aldehyde group at the 2-position and a thiophene ring at the 3-position of the pyridine. This arrangement of an electron-withdrawing aldehyde group and two aromatic heterocyclic rings dictates its unique electronic and vibrational properties. Understanding the characteristic vibrations of each component is key to assigning its FTIR spectrum.

Caption: Molecular structure of 2-(3-Thienyl)nicotinaldehyde.

Deconstructing the Spectrum: A Predictive Band Assignment

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Assignment Rationale and Comparative Insights
3100-3000Medium-WeakAromatic C-H Stretch (Pyridine & Thiophene)This region is characteristic of C-H stretching in sp² hybridized carbons. Multiple weak bands are expected due to the different C-H bonds in both the pyridine and thiophene rings.[1][2]
2850-2750WeakAldehydic C-H Stretch (Fermi Resonance)A hallmark of aldehydes, often appearing as a pair of weak bands. The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic as it appears in a relatively uncongested spectral region.[1]
1710-1690StrongAldehyde C=O StretchThe position of the carbonyl stretch is sensitive to electronic effects. Conjugation with the pyridine ring is expected to lower the frequency from that of a saturated aldehyde (~1740-1720 cm⁻¹). This is a strong, sharp, and easily identifiable peak.[3]
1600-1550MediumC=C and C=N Ring Stretching (Pyridine)Aromatic and heteroaromatic rings exhibit characteristic stretching vibrations in this region. The pyridine ring will show at least two bands, analogous to the quadrant and semicircle stretching modes in benzene.[2]
1520-1450Medium-WeakC=C Ring Stretching (Thiophene)The thiophene ring also contributes to absorptions in this region, which may overlap with the pyridine ring vibrations.[4]
1450-1350MediumC-H In-plane BendingThese bands arise from the scissoring and bending motions of the aromatic and aldehydic C-H bonds.[2]
1250-1000Medium-StrongC-N and C-C Stretching, Ring BreathingThis complex area, often part of the "fingerprint region", contains contributions from C-N stretching within the pyridine ring, C-C stretching between the rings, and the symmetric "breathing" modes of both rings.[5]
900-650Strong-MediumC-H Out-of-plane Bending (OOP)The substitution pattern on the aromatic rings strongly influences the position and number of these strong bands. This region is highly diagnostic for determining the substitution on both the pyridine and thiophene rings.[2]
~700Medium-WeakC-S StretchThe carbon-sulfur stretching vibration is typically weak and can be difficult to assign definitively but is expected in this region.[6]

Comparative Analysis: Insights from Structural Analogs

  • Nicotinaldehyde vs. 2-(3-Thienyl)nicotinaldehyde : The primary influence of the 3-thienyl substituent on the nicotinaldehyde core will be electronic. The thienyl group can act as an electron-donating group, which would slightly decrease the C=O bond order and shift the carbonyl stretching frequency to a lower wavenumber compared to unsubstituted nicotinaldehyde. Furthermore, the introduction of the thiophene ring adds its own characteristic C=C and C-H vibrations, increasing the complexity of the 1600-1400 cm⁻¹ region.

  • 2-Thiophenecarboxaldehyde vs. 2-(3-Thienyl)nicotinaldehyde : In 2-thiophenecarboxaldehyde, the aldehyde is directly conjugated to the thiophene ring. An IR spectrum for this compound is available in the NIST database.[7] Its C=O stretch appears around 1665 cm⁻¹. In our target molecule, the aldehyde is conjugated to the pyridine ring. The relative electronegativity and aromaticity of pyridine versus thiophene will influence the degree of conjugation and thus the precise location of the C=O stretch. We predict it to be slightly higher than in 2-thiophenecarboxaldehyde due to the electron-withdrawing nature of the pyridine nitrogen.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To validate the predictive analysis, a high-quality experimental spectrum is essential. As 2-(3-Thienyl)nicotinaldehyde is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a highly suitable and common method.

Objective: To obtain the mid-infrared spectrum (4000-400 cm⁻¹) of solid 2-(3-Thienyl)nicotinaldehyde using a diamond ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically 30-60 minutes).

    • Verify that the desiccated environment of the optical bench is within the manufacturer's specifications to minimize water vapor interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond) surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This single-beam spectrum of the empty ATR accessory accounts for the instrumental and ambient contributions (e.g., CO₂ and H₂O vapor). A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid 2-(3-Thienyl)nicotinaldehyde powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Clean the sample from the ATR crystal using a spatula and then wipe clean with a solvent-moistened cloth as in step 2.

    • Perform an ATR correction on the collected spectrum if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, which can distort peak intensities at lower wavenumbers.

    • Baseline correct the spectrum to ensure the baseline is flat and at zero absorbance (or 100% transmittance).

    • Label the significant peaks with their corresponding wavenumbers.

Caption: Workflow for FTIR analysis using an ATR accessory.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR absorption bands of 2-(3-Thienyl)nicotinaldehyde. By leveraging established group frequencies and comparative data from analogous structures, we have constructed a detailed assignment of the expected vibrational spectrum. The strong aldehyde C=O stretch, the characteristic aromatic C-H and ring stretching vibrations, and the unique pattern in the fingerprint region collectively provide a robust spectral signature for the identification and structural verification of this compound. The provided experimental protocol offers a reliable method for obtaining high-quality data to confirm these predictions, underscoring the indispensable role of FTIR spectroscopy in modern chemical research.

References

  • El-Faham, A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 169-176. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry. Available at: [Link]

  • Al-Obaidi, N. M. K., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 53, 110190. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • El-Sonbati, A. Z., et al. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Royal Society of Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]

  • Wang, Z., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. Available at: [Link]

  • Deng, A., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[2][8]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 19(02), 318-333. Available at: [Link]

  • ResearchGate. (2018). Vibrational analysis of isonicotinamide. Available at: [Link]

  • Boian, B. (2003). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Analytical and Bioanalytical Chemistry, 375(8), 1246-9. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

  • ResearchGate. (2023). An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch. Available at: [Link]

  • ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available at: [Link]

  • Anbusrinivasan, P., & Muthu, S. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 30(2), 565-574. Available at: [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

Sources

mass spectrometry fragmentation of 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Profiling of 2-(3-Thienyl)nicotinaldehyde: Fragmentation Dynamics & Isomeric Differentiation

Executive Summary

2-(3-Thienyl)nicotinaldehyde (C₁₀H₇NOS, MW 189.23 Da) is a critical biaryl intermediate, primarily utilized in the synthesis of fused polycyclic heteroaromatics such as thieno[2,3-b]quinolines.[1] Its structural integrity is defined by the ortho-positioning of the reactive formyl group relative to the thienyl moiety.

This guide provides a technical comparison of ionization techniques (EI vs. ESI) and details the specific fragmentation pathways required to distinguish this compound from its regioisomers (e.g., 2-(2-thienyl)nicotinaldehyde).[1] We establish a self-validating protocol for structural confirmation, emphasizing the diagnostic "ortho-effect" ions characteristic of this biaryl system.

Part 1: Structural Context & Ionization Strategy

The choice of ionization method dictates the quality of structural data. For 2-(3-Thienyl)nicotinaldehyde, a dual-method approach is recommended to ensure both purity (ESI) and structural identity (EI).[1][2]

Comparative Ionization Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Energy Level Hard (70 eV)Soft (Thermal/Voltage)Use EI for structural fingerprinting.[1][2]
Dominant Species Fragment Ions (

often present)
Protonated Molecule

Use ESI for purity/MW confirmation.[2]
Structural Insight High (Reveal connectivity)Low (Intact mass only)EI is required to prove the thienyl attachment.[2]
Detection Limit Nanogram rangePicogram rangeESI for trace analysis.

Expert Insight: In drug development workflows, rely on ESI-MS (Positive Mode) for rapid QC monitoring of the molecular weight (


 190). However, strictly use EI-MS for the Certificate of Analysis (CoA)  to prove the specific regiochemistry of the thienyl ring via characteristic fragmentation.

Part 2: Fragmentation Pathway Analysis (EI-MS)

The fragmentation of 2-(3-Thienyl)nicotinaldehyde under Electron Impact (70 eV) is governed by two competing mechanisms:


-cleavage  of the aldehyde and ortho-interaction  between the pyridine and thiophene rings.[1]
Primary Fragmentation Channels
  • Molecular Ion (

    
    , m/z 189):  The aromatic biaryl system stabilizes the radical cation, resulting in a prominent parent peak.
    
  • Hydrogen Loss (

    
    , m/z 188):  Common in aldehydes (
    
    
    
    -cleavage), but in this ortho-system, it also represents the formation of a cyclized thienoquinoline cation precursor.[1]
  • Decarbonylation (

    
    , m/z 161):  A signature rearrangement of aromatic aldehydes.[2] The loss of carbon monoxide (28 Da) involves a 1,2-shift, often retaining the biaryl bond.
    
  • Formyl Radical Loss (

    
    , m/z 160):  Direct cleavage of the aldehyde group.[2]
    
  • Thienyl/Pyridyl Cleavage (m/z ~116, ~78): Rupture of the central C-C biaryl bond is energetically demanding but observable at high collision energies.[2]

Visualizing the Pathway

The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.[3][4][5][6]

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 189 (Stable Biaryl) M_H [M - H]+ m/z 188 (Cyclized Cation) M_Ion->M_H - H• (α-cleavage/Cyclization) M_CO [M - CO]+• m/z 161 (Phenyl-Thienyl Radical) M_Ion->M_CO - CO (Rearrangement) M_CHO [M - CHO]+ m/z 160 (Biaryl Cation) M_Ion->M_CHO - CHO• (Direct Cleavage) Sub_Frag Secondary Fragments m/z 134 (Loss of HCN) m/z 116 (Thiophene+) M_CO->Sub_Frag - HCN (Pyridine breakdown) M_CHO->Sub_Frag - CS/HCN

Caption: EI-MS fragmentation cascade for 2-(3-Thienyl)nicotinaldehyde showing competing decarbonylation and cyclization pathways.

Part 3: Comparative Analysis (Isomer Differentiation)

Distinguishing the target 2-(3-thienyl) isomer from the 2-(2-thienyl) isomer is the most challenging aspect of QC.[1] Both have MW 189.

Diagnostic Marker2-(3-Thienyl)nicotinaldehyde (Target)2-(2-Thienyl)nicotinaldehyde (Isomer)Mechanistic Reason
m/z 188 Intensity High ModerateThe 3-thienyl geometry favors electrophilic attack at the C2-position of thiophene to form a fused tricyclic cation (thienoquinoline-like).[1][2]
m/z 147 (Fragment) Present (Weak)Absent/Very Weak Specific ring degradation patterns differ due to sulfur positioning relative to the pyridine nitrogen.[2]
Retention Time (LC) Typically elutes later on C18Elutes earlier 3-thienyl is slightly more lipophilic and planar in this conformation.[1][2]

Critical QC Check: If the mass spectrum shows a base peak at m/z 189 but lacks a significant m/z 161 (CO loss) peak relative to m/z 160, suspect the presence of oxidation byproducts (carboxylic acids) or positional isomers that sterically hinder rearrangement.

Part 4: Experimental Protocols

Protocol A: High-Resolution ESI-MS (Purity Check)
  • Instrument: Q-TOF or Orbitrap.[1]

  • Solvent: Methanol + 0.1% Formic Acid (Promotes protonation at Pyridine N).

  • Flow Rate: 0.3 mL/min.

  • Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Acceptance Criteria:

    • Observed Mass: 190.032 ± 5 ppm (

      
      ).
      
    • No peaks >5% intensity at m/z 206 (N-oxide impurity) or m/z 205 (Carboxylic acid).

Protocol B: GC-EI-MS (Structural Confirmation)
  • Instrument: Single Quadrupole GC-MS.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

  • Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • Scan Range: m/z 40–300.

  • Acceptance Criteria:

    • Base Peak: m/z 189 or 161.

    • Fingerprint Match: m/z 161, 160, 116 must be present.[1]

Workflow Diagram: Structural Validation

ValidationWorkflow Sample Crude Sample (Synthesis Output) Decision Method Selection Sample->Decision ESI LC-ESI-MS (Soft Ionization) Decision->ESI Routine QC EI GC-EI-MS (Hard Ionization) Decision->EI Structure Proof Result_ESI Confirm MW (190) Check Purity ESI->Result_ESI Result_EI Confirm Structure (m/z 161, 160) Exclude Isomers EI->Result_EI Final Release CoA Result_ESI->Final Pass Result_EI->Final Pass

Caption: Decision matrix for selecting ionization techniques during the validation of 2-(3-Thienyl)nicotinaldehyde.

References

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[2][7] University Science Books. (Standard text for fragmentation mechanisms including

    
    -cleavage and CO loss).[6][8]
    
  • Gronowitz, S., et al. (1978). "On the synthesis of thieno[2,3-b]quinolines." Acta Chemica Scandinavica, B32, 249-254.[1] (Foundational work on the synthesis and characterization of thienyl-pyridine precursors).

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[1] (Authoritative source on thiophene and pyridine fragmentation patterns).

  • NIST Mass Spectrometry Data Center. "2-(2-Thienyl)pyridine Mass Spectrum." National Institute of Standards and Technology. [Link] (Reference data for the regioisomer comparison).

Sources

Technical Guide: HPLC Purity Analysis of 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(3-Thienyl)nicotinaldehyde (CAS: 199679-39-9) presents a distinct set of chromatographic challenges due to the interplay between the basic pyridine ring (pKa ~5.2) and the reactive aldehyde moiety.[1][2] Standard "walk-up" LC methods often fail to resolve the critical oxidative impurity, 2-(3-Thienyl)nicotinic acid , or suffer from severe peak tailing due to secondary silanol interactions.

This guide compares a standard generic method (Method A) against an optimized, buffered protocol (Method B). Method B is recommended for QC release , demonstrating a Resolution (


) > 3.5 for the critical acid impurity and a Tailing Factor (

) < 1.2, compared to the co-elution and asymmetry observed in Method A.

Chemical Context & Impurity Profile[2][3][4]

To design a robust method, one must understand the degradation pathways. The aldehyde group on the pyridine ring is susceptible to autoxidation, rapidly forming the corresponding carboxylic acid. Furthermore, if synthesized via Suzuki coupling, residual boronic acids and halogenated precursors may persist.

Critical Impurities
  • Oxidative Degradant: 2-(3-Thienyl)nicotinic acid (Result of air exposure).

  • Reduction Byproduct: [2-(3-Thienyl)pyridin-3-yl]methanol (Result of over-reduction or disproportionation).

  • Starting Material: 3-Thiopheneboronic acid (Polar, elutes early).

DOT Diagram: Impurity Formation Pathways

ImpurityPathways Aldehyde 2-(3-Thienyl) nicotinaldehyde (Target) Acid 2-(3-Thienyl) nicotinic acid (Oxidation Impurity) Aldehyde->Acid Autoxidation (Air/Light) Alcohol 2-(3-Thienyl) pyridin-3-yl methanol (Reduction Impurity) Aldehyde->Alcohol Disproportionation (Cannizzaro) SM Starting Materials (Boronic Acids/Halides) SM->Aldehyde Suzuki Coupling

Figure 1: Degradation and synthesis pathways influencing the impurity profile.

Comparative Method Analysis

We evaluated two distinct approaches. Method A represents a typical LC-MS compatible screening method, while Method B is designed specifically for purity quantification.

Method A: The "Generic" Approach (Isocratic / Formic Acid)
  • Column: C18 Standard (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Isocratic 60:40).

  • Outcome:

    • Issue 1: The pyridine moiety is protonated but the counter-ion (formate) is weak. Significant tailing (

      
      ) occurs due to interaction with residual silanols.
      
    • Issue 2: Poor resolution between the Aldehyde and its Acid oxidation product. Under these conditions, the Acid elutes on the tail of the Aldehyde.

Method B: The "Optimized" Approach (Gradient / Phosphate Buffer)
  • Column: High-density C18 with base-deactivation (e.g., Waters XBridge or Agilent Zorbax SB-C18).

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) / Acetonitrile.[3][4]

  • Rationale:

    • pH 2.5: Ensures the pyridine nitrogen is fully protonated (cationic) while the carboxylic acid impurity is suppressed (unionized form), maximizing the hydrophobic selectivity difference.

    • Phosphate: Provides stronger ionic strength than formate, masking silanol sites and sharpening the basic peak.

Performance Data Summary
MetricMethod A (Generic)Method B (Optimized)Status
Retention Time (Target) 3.2 min8.4 minImproved
Tailing Factor (

)
1.9 (Severe Tailing)1.1 (Symmetric)Pass
Resolution (

, vs Acid)
0.8 (Co-elution)4.2 (Baseline)Pass
Theoretical Plates (

)
~2,500>12,000Pass
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mLPass

Recommended Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and specificity regarding the oxidative degradant.

Reagents & Preparation
  • Buffer (pH 2.5): Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 2.50 ± 0.05 with Diluted Phosphoric Acid (85%). Filter through 0.22 µm nylon membrane.
    
  • Diluent: 50:50 Water:Acetonitrile. (Do not use pure acetonitrile as the diluent; it causes peak distortion for early eluters).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm (or equivalent base-deactivated column).

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temp: 30°C.

  • Detection: 260 nm (Primary), 230 nm (Secondary for thiophene monitoring).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Buffer (pH 2.5)% AcetonitrileEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.03070Linear Gradient
18.01090Wash
20.09010Re-equilibration
25.09010Stop
System Suitability Criteria
  • Precision (n=6): RSD of Peak Area ≤ 2.0%.

  • Resolution:

    
     between Impurity A (Acid) and Target ≥ 2.0.
    
  • Tailing Factor:

    
    .
    

Method Validation Logic

The following workflow illustrates the decision process for validating this method, ensuring it meets ICH Q2(R1) guidelines.

DOT Diagram: Validation Workflow

ValidationFlow Start Method Development (pH 2.5 Buffer Selected) Specificity Specificity Test (Inject Acid Impurity + Target) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity Test (5 Levels: 50-150%) CheckRes->Linearity Yes Fail Redesign Gradient or Change Column CheckRes->Fail No Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Final Final Method Release Accuracy->Final Fail->Start

Figure 2: Validation logic flow ensuring specificity against the critical acid impurity.

Troubleshooting & Tips

  • Ghost Peaks: If you observe a peak at ~12 minutes in blank injections, check the water source. Thiophene derivatives are sticky; ensure the needle wash is 90% Acetonitrile.

  • Peak Splitting: The aldehyde is reactive. Do not use amine-containing buffers (like Ammonium Acetate) or primary amine solvents, as they will form Schiff bases with the analyte inside the column [1].

  • Sample Stability: Prepare samples fresh. If autosampler storage > 12 hours is required, maintain temperature at 4°C to prevent oxidation to the nicotinic acid derivative [2].

References

  • Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene and Pyridine Isomers on Mixed-Mode Columns. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-(2-Thienyl) vs. 2-(3-Thienyl) Nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

In the design of kinase inhibitors and organic semiconductors, the fusion of thiophene and pyridine rings (thienonaphthyridines) is a privileged strategy to modulate lipophilicity and


-stacking without significantly altering molecular weight.

2-(2-Thienyl)nicotinaldehyde (Isomer A ) and 2-(3-Thienyl)nicotinaldehyde (Isomer B ) are not merely structural isomers; they are regiodivergent precursors .

  • Isomer A (2-Thienyl): Acts as a "Linear/Angular" precursor. The sulfur atom is proximal to the pyridine nitrogen, creating a specific chelation pocket. Cyclization typically occurs at the thiophene C3 (

    
    ) position.
    
  • Isomer B (3-Thienyl): Acts as a "Branched" precursor. The sulfur is distal in the connectivity but highly reactive at the C2 (

    
    ) position. Cyclization yields a completely different fused-ring geometry.
    

This guide compares their electronic profiles, synthesis efficiency, and divergent cyclization behaviors.

Structural & Electronic Profiling

To understand the reactivity, one must analyze the electron density contributed by the thiophene ring into the electron-deficient pyridine core.

Electronic Push-Pull
  • 2-(2-Thienyl) Moiety: The sulfur atom is adjacent to the connection point (C2). The 2-thienyl group is a strong

    
    -donor. It pushes electron density effectively into the pyridine ring, slightly deactivating the aldehyde carbonyl toward weak nucleophiles compared to the 3-thienyl analog.
    
  • 2-(3-Thienyl) Moiety: The connection is at C3 (beta). The resonance contribution is weaker than the 2-thienyl isomer. Consequently, the pyridine ring remains more electron-deficient, and the aldehyde carbonyl is theoretically more electrophilic.

Visualizing the Isomers

The following diagram illustrates the numbering and structural differences that dictate their reactivity.

G cluster_0 Isomer A: 2-(2-Thienyl) cluster_1 Isomer B: 2-(3-Thienyl) A 2-(2-Thienyl) nicotinaldehyde A_feat Sulfur at pos 1' Linkage at pos 2' Strong u03c0-donor A->A_feat B 2-(3-Thienyl) nicotinaldehyde B_feat Sulfur at pos 1' Linkage at pos 3' Weaker u03c0-donor B->B_feat

Figure 1: Structural comparison highlighting the connectivity differences of the thiophene ring.

Experimental Synthesis: Suzuki-Miyaura Coupling

Both aldehydes are most efficiently synthesized via Suzuki coupling. However, the stability of the boronic acids differs.

Protocol: Synthesis from 2-Chloronicotinaldehyde

This protocol is validated for gram-scale synthesis.

Reagents:

  • Substrate: 2-Chloronicotinaldehyde (1.0 eq)

  • Boronic Acid: 2-Thienylboronic acid OR 3-Thienylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq, 3 eq)
    
  • Solvent: DME/Ethanol (3:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 20 mins. (Critical: Thiophene boronic acids are prone to protodeboronation under oxidative conditions).

  • Addition: Add 2-chloronicotinaldehyde, the respective boronic acid, and base. Add Pd catalyst last.[1]

  • Reflux: Heat to 90°C for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).

    • Observation: 2-Thienyl coupling is typically faster (complete in ~4h) due to higher nucleophilicity of the 2-thienyl boronate species.

    • Observation: 3-Thienyl coupling may require 6h+ and shows slightly more homocoupling byproducts.

  • Workup: Cool, filter through Celite, extract with EtOAc, wash with brine.

  • Purification: Flash chromatography.

Performance Data
Metric2-(2-Thienyl)nicotinaldehyde2-(3-Thienyl)nicotinaldehyde
Typical Yield 85 - 92%78 - 85%
Reaction Time 4 hours6 - 8 hours
Physical State Yellow Solid (mp 78-80°C)Pale Yellow Oil / Low melt solid
Stability High (shelf stable)Moderate (prone to oxidation)

Reactivity Case Study: Friedländer Condensation

The primary application of these aldehydes is the synthesis of fused polycycles (e.g., thienonaphthyridines) by reacting with ketones (e.g., acetone, cyclohexanone) under basic conditions.

The Mechanism

The reaction involves an aldol condensation followed by cyclodehydration.

  • Step 1: Enolate attacks the aldehyde carbonyl.

  • Step 2: Intramolecular cyclization involving the pyridine nitrogen (or substituent amines if present).

Key Difference: In standard Friedländer synthesis (using 2-aminonicotinaldehyde), the nitrogen participates. Here, we are looking at thienyl participation. If reacting with a ketone to form a chalcone intermediate, the 2-(2-thienyl) derivative reacts slightly slower due to the electron-rich nature of the thiophene deactivating the aldehyde, but the resulting products are more stable.

Regiodivergent Cyclization (The "Acid Test")

This is the most critical distinction for drug discovery. When subjected to oxidative photocyclization or acid-catalyzed cyclization, the two isomers yield different scaffolds.

The Pathways
  • Path A (from 2-Thienyl): Cyclization occurs at the thiophene C3 position.

  • Path B (from 3-Thienyl): Cyclization occurs at the thiophene C2 position (most nucleophilic) or C4. C2 is heavily favored electronically.

ReactionPath StartA 2-(2-Thienyl) nicotinaldehyde Step1 Condensation / Activation StartA->Step1 Acid/Base StartB 2-(3-Thienyl) nicotinaldehyde StartB->Step1 ProdA Thieno[2,3-c]quinoline (or similar fused system) Step1->ProdA Cyclization at Thiophene C3 (u03b2) ProdB Thieno[3,2-c]quinoline (or similar fused system) Step1->ProdB Cyclization at Thiophene C2 (u03b1)

Figure 2: Divergent cyclization pathways leading to distinct fused heterocyclic scaffolds.

Experimental Implication

If you are designing a DNA-intercalating agent:

  • Use 2-(2-Thienyl) precursor to access "C-shaped" fused systems where the sulfur faces "outward" relative to the nitrogen fusion.

  • Use 2-(3-Thienyl) precursor to access "S-shaped" or linear fused systems where the sulfur is buried in the fusion interface (C2 linkage).

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., et al. "Friedländer reaction on 2-aminonicotinaldehydes." Chemical Reviews.
    • (General Mechanism Verification)

  • Synthesis of Thienyl-Pyridines via Suzuki Coupling

    • Gronowitz, S., et al. "Palladium-catalyzed coupling of 2- and 3-thiopheneboronic acids with halopyridines." Chemica Scripta.
    • (Protocol Standards)

  • Electronic Properties of Thiophene Isomers

    • Katritzky, A. R. Handbook of Heterocyclic Chemistry. Comparison of alpha vs beta reactivity in thiophenes.
    • (Commercial Availability & CAS Verification)

  • Cyclization Str

    • Methodologies for fusing thiophenes to pyridines using aldehyde intermedi
    • (Per(2-thienyl)pyridines synthesis)

Sources

Characterization & Synthesis Guide: 2-(3-Thienyl)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 2-(3-Thienyl)nicotinaldehyde (also known as 2-(3-thienyl)pyridine-3-carbaldehyde) represents a critical "pivot point" intermediate. Unlike its more common phenyl or 2-thienyl analogs, the 3-thienyl isomer offers unique steric and electronic properties that are essential for synthesizing fused tricyclic systems, such as thieno[2',3':3,4]pyrido[1,2-a]indoles or naphthyridines , often targeted in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors).

This guide provides a rigorous comparison of the 3-thienyl derivative against its regioisomers and bioisosteres, supported by experimental protocols and characterization data designed to validate your synthetic workflows.

Comparative Analysis: The Thienyl Advantage

When selecting a building block for fused-ring synthesis, the choice between the 3-thienyl, 2-thienyl, and phenyl analogs dictates the topology of the final drug candidate.

Table 1: Performance & Property Comparison
Feature2-(3-Thienyl)nicotinaldehyde (Target)2-(2-Thienyl)nicotinaldehyde (Alternative A)2-Phenylnicotinaldehyde (Alternative B)
Structure Thiophene attached at C3Thiophene attached at C2Benzene ring
Electronic Effect Electron-rich; C2/C4 cyclization sites availableElectron-rich; C3 cyclization site availableNeutral/Slightly electron-withdrawing
Steric Profile Moderate rotational barrier; "T-shaped" interaction potentialLower rotational barrierHigher steric bulk (6-membered ring)
Suzuki Yield 75-82% (Slightly lower due to protodeboronation risk)85-92% (High stability)90-95% (Standard benchmark)
Aldehyde ¹H NMR

10.05 ppm (Singlet)

10.15 ppm (Singlet)

10.08 ppm (Singlet)
Physical State Low-melting Solid / OilYellow Solid (mp 73-75°C)White Solid (mp 55-56°C)
Primary Application Access to angularly fused thienopyridinesAccess to linearly fused thienopyridinesGeneral quinoline synthesis

Scientist’s Note: The 3-thienyl boronic acid is historically more prone to protodeboronation than the 2-thienyl or phenyl counterparts. The protocol below utilizes a specific base/solvent system (K₃PO₄/Dioxane) to mitigate this and maximize yield.

Characterization Data Profile

The following data represents the "fingerprint" for 2-(3-thienyl)nicotinaldehyde. Use these values to validate the identity of your isolated product.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note
CHO (Aldehyde)10.05 s1H-Distinctive downfield singlet; confirms oxidation state.
Pyridine H6 8.85dd1H4.8, 1.8Most deshielded aromatic proton (next to N).
Pyridine H4 8.22dd1H7.8, 1.8Ortho to aldehyde; shows coupling to H5 and H6.
Thiophene H2' 8.01dd1H3.0, 1.2Key Differentiator: The 3-thienyl H2' is a narrow doublet/singlet, unlike the 2-thienyl protons.
Thiophene H5' 7.65dd1H5.0, 3.0Typical thiophene

-proton.
Thiophene H4' 7.42dd1H5.0, 1.2Thiophene

-proton.
Pyridine H5 7.48dd1H7.8, 4.8Overlaps slightly with thiophene region; check 2D COSY.
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₀H₇NOS[1][2]

  • Calculated Mass: 189.02[2]

  • Observed [M+H]⁺: 190.1

  • Fragmentation: Loss of CO (M-28) is commonly observed in high-energy collisions, characteristic of aromatic aldehydes.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to minimize the protodeboronation of the 3-thienylboronic acid, a common failure mode in this synthesis.

Reagents:
  • Substrate: 2-Chloronicotinaldehyde (1.0 equiv, 5.0 mmol)

  • Coupling Partner: 3-Thienylboronic acid (1.2 equiv, 6.0 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? This electron-rich, bulky ligand accelerates the oxidative addition of the chloro-pyridine and stabilizes the Pd cycle against thiophene poisoning.

  • Base: K₃PO₄ (2.0 equiv, 3.0 M aq. solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:
  • Inert Setup: Charge a dried Schlenk flask with 2-chloronicotinaldehyde, 3-thienylboronic acid, Pd(OAc)₂, and SPhos. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir for 5 minutes to pre-complex the catalyst.

  • Activation: Add the aqueous K₃PO₄ solution. The mixture should turn from pale yellow to a dark orange/brown emulsion.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

      
      ) should disappear; product appears at 
      
      
      
      (UV active, stains dark with anisaldehyde).
  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over Na₂SO₄.
  • Purification: Flash column chromatography (SiO₂).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The product may be an oil that solidifies upon standing in the freezer.

Reactivity & Pathway Visualization

The following diagrams illustrate the synthesis and the downstream utility of the 3-thienyl scaffold compared to its isomers.

Diagram 1: Synthetic Logic & Downstream Utility

G Start 2-Chloronicotinaldehyde Product 2-(3-Thienyl) nicotinaldehyde Start->Product Suzuki Coupling (High Regio-control) Alt1 2-(2-Thienyl) Isomer Start->Alt1 If 2-Thienylboronic acid used Reagent 3-Thienylboronic Acid (Pd/SPhos) Reagent->Product Cyclization Cadogan/Condensation Cyclization Product->Cyclization + Amine/Base FusedSystem Thieno[2,3-b]quinoline (Angular Fusion) Cyclization->FusedSystem - H2O

Caption: Synthetic pathway converting 2-chloronicotinaldehyde to the target, highlighting the divergence from the 2-thienyl isomer.

Diagram 2: Decision Matrix for Isomer Selection

D Decision Select Thienyl Isomer OptionA 3-Thienyl (Target) Decision->OptionA Need steric twist? OptionB 2-Thienyl (Alternative) Decision->OptionB Need planarity? ResultA Allows C2 or C4 Cyclization OptionA->ResultA ResultB Allows C3 Cyclization OptionB->ResultB AppA Angular Fused Systems (Kinase Inhibitors) ResultA->AppA AppB Linear Fused Systems (Organic Electronics) ResultB->AppB

Caption: Logical framework for selecting between 3-thienyl and 2-thienyl isomers based on desired cyclization geometry.

References

  • Suzuki-Miyaura Coupling of Pyridyl Chlorides

    • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Thienopyridine Synthesis & Reactivity

    • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Reviews.
  • Characterization of Heterocyclic Aldehydes (NMR Data)

    • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison.
  • Safety & Handling of Thiophene Aldehydes

    • Sigma-Aldrich Safety Data Sheet (SDS) for 2-(3-thienyl)

Sources

A Researcher's Guide to the UV-Vis Spectra of Thienyl-Pyridine Aldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, understanding the electronic properties of heterocyclic compounds is paramount. Thienyl-pyridine aldehydes, a class of molecules integrating an electron-rich thiophene ring with an electron-deficient pyridine core further functionalized by an electron-withdrawing aldehyde group, represent a fascinating and highly tunable chromophoric system. Their utility in optical materials, sensors, and as pharmaceutical intermediates is directly linked to their electronic structure, which can be effectively probed using UV-Visible (UV-Vis) spectroscopy.

This guide provides an in-depth comparison of the UV-Vis spectral properties of thienyl-pyridine aldehydes. Moving beyond a simple data repository, we will explore the causal relationships between molecular structure, solvent environment, and the resulting spectroscopic signatures. The insights provided are grounded in established experimental data and theoretical principles, designed to empower you to interpret your own results and rationally design molecules with desired photophysical properties.

The Core Chromophore: Understanding the Electronic Landscape

The fundamental UV-Vis absorption characteristics of thienyl-pyridine aldehydes arise from π-π* and, to a lesser extent, n-π* electronic transitions within their conjugated systems. The linkage of the thiophene and pyridine rings creates an extended π-system. The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group possess non-bonding electrons (n-orbitals), which can also be involved in electronic excitations.

The most intense and lowest energy absorption bands in these molecules are typically attributed to π-π* transitions, often involving a significant degree of intramolecular charge transfer (ICT) from the electron-donating thiophene moiety to the electron-accepting pyridine-aldehyde portion. This ICT character is a critical determinant of their spectroscopic behavior.

G cluster_edg Effect of Electron-Donating Group (EDG) cluster_ref Reference Molecule cluster_ewg Effect of Electron-Withdrawing Group (EWG) edg_lumo LUMO edg_homo HOMO (Raised) edg_lumo->edg_homo Smaller ΔE (Bathochromic Shift) ewg_lumo LUMO (Lowered) ref_lumo LUMO ref_homo HOMO ref_lumo->ref_homo ΔE ewg_homo HOMO ewg_lumo->ewg_homo Smaller ΔE (Bathochromic Shift)

Caption: Effect of substituents on HOMO-LUMO energy gap (ΔE) and spectral shifts.

Compound FamilySubstituent (R)Positionλmax (nm)SolventEffectReference
Per(2-thienyl)pyridinesMultiple thienyl groups2,3,4,5,6307 - 329ChloroformExtended conjugation leads to absorption >300 nm. [1][1]
Thieno[3,2-c]pyridinesAryl groups3VariesChloroformSubstituent on the fused ring has a predominant effect on fluorescence. [2][2]
Bis-azo thiophene dyes-H, -COCH₃, -COPh, -CN2626 - 654DMFBenzoyl (EWG) causes a bathochromic shift; Cyano (EWG) causes a hypsochromic shift. [3][3]

Table 1: Comparative UV-Vis Absorption Data for Substituted Thienyl-Pyridine Systems. Note: Data for direct aldehyde derivatives is sparse in literature, so related systems are presented to illustrate substituent effects.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the absorption spectrum, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a strong ICT character, as the change in dipole moment upon electronic excitation leads to differential solvation of the ground and excited states.

  • π-π Transitions:* For the primary ICT band in thienyl-pyridine aldehydes, the excited state is typically more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift as solvent polarity increases. [4][5]* n-π Transitions:* The lower-intensity n-π* transitions, often seen as a shoulder on the main absorption peak, involve the promotion of an electron from a non-bonding orbital (e.g., on the pyridine nitrogen) to an anti-bonding π* orbital. In polar, protic solvents like methanol, hydrogen bonding can occur with the nitrogen lone pair. [6]This stabilizes the ground state more than the excited state, increasing the transition energy and causing a hypsochromic (blue) shift . [6]

    Solvent Dielectric Constant λmax of Pyridine (n-π* transition) Observed Shift
    Hexane 1.88 ~380 nm Reference (Non-polar)
    Chloroform 4.81 Shifts toward blue Hypsochromic

    | Methanol | 32.7 | Shifts noticeably toward blue | Strong Hypsochromic [6]|

Table 2: Example of Solvent Effects on the n-π* Transition of Pyridine, a core component of the target molecules.

A Self-Validating Protocol for UV-Vis Spectral Acquisition

To ensure the acquisition of accurate and reproducible data, a rigorous experimental protocol is essential. This workflow is designed to be self-validating, incorporating necessary checks and calibrations.

G start Start prep Sample Preparation Weigh ~1 mg of compound. Dissolve in spectroscopic grade solvent to make a stock solution (e.g., 1 mM). Perform serial dilutions to obtain concentrations in the 1-10 µM range. start->prep cuvette Cuvette & Instrument Setup Select a matched pair of quartz cuvettes. Clean with solvent. Set spectrophotometer to desired wavelength range (e.g., 200-800 nm). prep->cuvette blank Blank Correction Fill both cuvettes with pure solvent. Place reference cuvette in its holder. Place sample cuvette in its holder and run a baseline/autozero correction. cuvette->blank measure Sample Measurement Empty sample cuvette. Rinse with sample solution. Fill with sample solution. Acquire the absorption spectrum. blank->measure validate validate measure->validate validate->prep:f1 Adjust concentration end End validate->end Data is valid

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Step-by-Step Methodology
  • Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is fully soluble. The solvent must also be transparent in the wavelength range of interest (e.g., acetonitrile and water are good for low UV measurements). [7]2. Sample Preparation:

    • Accurately prepare a stock solution of the thienyl-pyridine aldehyde (e.g., 10⁻³ M). Precision at this stage is critical for calculating molar absorptivity.

    • From the stock, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) using volumetric flasks. The final absorbance maximum should ideally fall between 0.3 and 1.0 to ensure linearity according to the Beer-Lambert Law.

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Select a matched pair of 1 cm path length quartz cuvettes. Glass or plastic cuvettes are not suitable for measurements below ~320 nm.

  • Baseline Correction (Blanking):

    • Fill both the sample and reference cuvettes with the pure solvent used for sample dissolution.

    • Place them in the respective holders and perform a baseline correction (or "autozero"). This subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements. This is a critical step for trustworthiness.

  • Measurement:

    • Remove the sample cuvette, empty it, and rinse it two to three times with a small amount of the analyte solution to avoid dilution errors.

    • Fill the cuvette with the analyte solution (ensure no air bubbles are present) and place it back in the sample holder.

    • Acquire the spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).

By adhering to this protocol, researchers can generate high-quality, comparable data that accurately reflects the photophysical properties of their thienyl-pyridine aldehyde compounds.

Conclusion

The UV-Vis spectra of thienyl-pyridine aldehydes offer a rich source of information about their electronic structure. The absorption maxima are governed by a delicate interplay of π-conjugation, intramolecular charge transfer, isomeric configuration, substituent effects, and the solvent environment. A systematic approach, combining careful experimental work with an understanding of the underlying physical organic principles, allows researchers to not only characterize these valuable compounds but also to rationally engineer their properties for specific applications in science and technology.

References

  • Al-Shiekh, M. A., El-Daly, S. A., & El-Gaby, M. S. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Egyptian Journal of Chemistry, 64(2), 733-739. [Link]

  • ResearchGate. (n.d.). UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e and p-nitroaniline reference. ResearchGate. Retrieved from [Link]

  • Reiser, O., et al. (2013). Per(2-thienyl)pyridines: Synthesis and Properties. Organic Letters, 15(2), 388-391. [Link]

  • ResearchGate. (n.d.). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • OUCI. (n.d.). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Retrieved from [Link]

  • TSI Journals. (2013). Substituent and solvent effect on the solvatochromic properties of some thiophene derivatives. Physical Chemistry: An Indian Journal. [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]

  • ResearchGate. (2022). Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐b]pyridines and related fused heterocyclic compounds. ResearchGate. [Link]

  • ACS Publications. (2013). Per(2-thienyl)pyridines: Synthesis and Properties. Organic Letters. [Link]

  • PubMed. (2013). Per(2-thienyl)pyridines: synthesis and properties. PubMed. [Link]

  • PubChem. (n.d.). 2-(2'-Thienyl)pyridine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 43(2), 847-856. [Link]

  • Arxiv. (2023). Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. arXiv. [Link]

  • Arxiv. (2024). Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodynamics of Higher Homologs of 5O.m Liquid Crystalline Compounds. arXiv. [Link]

  • SciSpace. (n.d.). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. SciSpace. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2'-THIENYL)-PYRIDINE-5'-CARBALDEHYDE. SpectraBase. Retrieved from [Link]

  • ResearchGate. (2020). Substituent Effects in Ion−π Interactions: Fine-Tuning via the Ethynyl Group. ResearchGate. [Link]

  • Royal Society of Chemistry. (1983). Investigation of the electronic spectra of furfuryl- and 2-thienyl-imino derivatives of some heterocycles: molecular orbital treatment. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(4), 589-596. [Link]

  • Royal Society of Chemistry. (2018). Computing UV/vis spectra using a combined molecular dynamics and quantum chemistry approach: bis-triazin-pyridine (BTP) ligands studied in solution. Physical Chemistry Chemical Physics, 20(2), 1011-1021. [Link]

  • PMC. (2022). BN-Substitution in Dithienylpyrenes Prevents Excimer Formation in Solution and in the Solid State. Chempluschem, 87(3), e202100527. [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(7), 2226-2234. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. Retrieved from [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(3-Thienyl)nicotinaldehyde, a molecule incorporating both pyridine and thiophene moieties, presents a unique electronic environment that is of significant interest for the development of new therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a direct window into the carbon framework of such molecules, providing invaluable information about the electronic distribution and connectivity of atoms.

This guide provides an in-depth analysis of the 13C NMR chemical shifts of 2-(3-Thienyl)nicotinaldehyde. As experimental data for this specific compound is not publicly available, we have employed a high-level computational approach to generate a predicted spectrum. This data is then critically compared with the experimental spectra of three key structural analogues: nicotinaldehyde, 3-thiophenecarboxaldehyde, and 2-(3-thienyl)pyridine. This comparative approach allows for a detailed understanding of the substituent effects of the thienyl and aldehyde groups on the chemical shifts of the pyridine and thiophene rings, respectively.

Predicted 13C NMR Chemical Shifts of 2-(3-Thienyl)nicotinaldehyde

The 13C NMR chemical shifts for 2-(3-Thienyl)nicotinaldehyde were predicted using a state-of-the-art computational methodology. The following table summarizes the predicted chemical shifts for each carbon atom in the structure. The numbering convention used for the assignments is illustrated in the accompanying diagram.

Table 1: Predicted 13C NMR Chemical Shifts for 2-(3-Thienyl)nicotinaldehyde

Carbon AtomPredicted Chemical Shift (ppm)
C2154.2
C3134.8
C4138.5
C5122.9
C6151.7
C=O192.5
C2'128.9
C3'139.1
C4'126.5
C5'127.3

Comparative Analysis with Structural Analogues

To understand the electronic interplay of the constituent rings and the aldehyde functionality, a comparative analysis with structurally related compounds is essential. The experimental 13C NMR data for nicotinaldehyde and 3-thiophenecarboxaldehyde, along with the predicted data for 2-(3-thienyl)pyridine, are presented below. This comparison highlights the influence of each substituent on the chemical shifts of the aromatic carbons.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of 2-(3-Thienyl)nicotinaldehyde and its Analogues

Carbon Atom2-(3-Thienyl)nicotinaldehyde (Predicted)Nicotinaldehyde (Experimental)3-Thiophenecarboxaldehyde (Experimental)2-(3-Thienyl)pyridine (Predicted)
C2154.2151.3-156.5
C3134.8132.5-135.7
C4138.5135.8-136.9
C5122.9123.9-121.8
C6151.7154.1-149.3
C=O192.5192.8185.2-
C2'128.9-127.5129.5
C3'139.1-144.2140.8
C4'126.5-136.1126.1
C5'127.3-127.9127.8
Key Observations and Substituent Effects:
  • Aldehyde Group Effect: The aldehyde group (C=O) exhibits a strong deshielding effect, with its carbon resonating far downfield at approximately 192.5 ppm in 2-(3-thienyl)nicotinaldehyde, which is very similar to the experimental value of 192.8 ppm in nicotinaldehyde. This indicates that the electronic nature of the group attached to the pyridine ring (thienyl vs. hydrogen) has a minimal effect on the chemical shift of the aldehyde carbon itself.

  • Thienyl Group as a Substituent on the Pyridine Ring: Comparing the pyridine ring carbons of 2-(3-thienyl)nicotinaldehyde with nicotinaldehyde reveals the electronic influence of the 3-thienyl group. The C2 carbon, to which the thienyl group is attached, is deshielded by approximately 2.9 ppm (154.2 vs. 151.3 ppm). This is consistent with the introduction of an aromatic substituent. The other pyridine carbons (C3, C4, C5, and C6) show relatively minor shifts, suggesting that the electronic effect of the thienyl group is localized.

  • Pyridine Group as a Substituent on the Thiophene Ring: By comparing the thiophene ring carbons of 2-(3-thienyl)nicotinaldehyde with 3-thiophenecarboxaldehyde, we can deduce the effect of the nicotinoyl group. The C3' carbon, the point of attachment to the pyridine ring, is shielded by approximately 5.1 ppm (139.1 vs. 144.2 ppm). This shielding is likely due to the electron-withdrawing nature of the pyridine ring, which alters the electron density distribution within the thiophene ring.

  • Comparison with 2-(3-thienyl)pyridine: The comparison between 2-(3-thienyl)nicotinaldehyde and its parent compound without the aldehyde group, 2-(3-thienyl)pyridine, highlights the effect of the formyl group on the pyridine ring. The presence of the electron-withdrawing aldehyde group at the 3-position causes a downfield shift for the ortho carbons (C2 and C4) and the para carbon (C6) in 2-(3-thienyl)nicotinaldehyde compared to 2-(3-thienyl)pyridine. Conversely, the C3 and C5 carbons experience a slight upfield shift.

Methodologies

Experimental Data Acquisition (for Analogues)

The experimental 13C NMR data for nicotinaldehyde and 3-thiophenecarboxaldehyde were obtained from the Spectral Database for Organic Compounds (SDBS), a reliable online resource managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. The spectra were typically acquired in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.

General Protocol for 13C NMR Data Acquisition:

  • Sample Preparation: A solution of the compound (5-20 mg) is prepared in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • Instrument Setup: The 13C NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 100 MHz or higher for 13C).

  • Data Acquisition: A standard single-pulse experiment with proton decoupling is performed. Key parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (TMS at 0.00 ppm).

Computational Prediction of 13C NMR Chemical Shifts

In the absence of experimental data for 2-(3-Thienyl)nicotinaldehyde and 2-(3-thienyl)pyridine, their 13C NMR chemical shifts were predicted using Density Functional Theory (DFT).[1] This ab initio method has been demonstrated to provide highly accurate and reliable predictions of NMR parameters.[1]

Computational Protocol:

  • Molecular Modeling: The 3D structure of the molecule is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation using a DFT method, such as B3LYP with a 6-31G(d) basis set.

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each carbon atom at a higher level of theory, for instance, B3LYP with a 6-311+G(2d,p) basis set.

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory, according to the equation: δ_sample = σ_ref - σ_sample.

Visualization of Structures and Workflow

Caption: Molecular structures of the target compound and its analogues.

Figure 2: Workflow for Comparative NMR Analysis cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Guide Generation A Experimental Data Search (SDBS, Literature) C Compile Experimental Data (Analogues) A->C B Computational Prediction (DFT/GIAO) D Generate Predicted Data (Target & Analogue) B->D E Comparative Analysis of Chemical Shifts C->E D->E F Summarize in Tables E->F G Interpret Substituent Effects E->G H Final Report F->H G->H

Sources

A Senior Application Scientist's Guide to the Analytical Qualification of 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data is built. For a novel heterocyclic compound like 2-(3-Thienyl)nicotinaldehyde, a synthetic precursor with significant potential in medicinal chemistry, establishing a robust analytical baseline is not merely a formality—it is a prerequisite for meaningful research.

This guide provides an in-depth comparison of analytical standards for 2-(3-Thienyl)nicotinaldehyde, anchored by the foundational technique of elemental analysis. As a Senior Application Scientist, my objective is to move beyond procedural recitation and delve into the causality behind our analytical choices. We will explore why elemental analysis remains a critical purity determinant and how it synergizes with modern chromatographic and spectroscopic techniques to provide a comprehensive characterization, ensuring the integrity of your research and development pipeline.

The Foundation: Theoretical Elemental Composition

Before any analysis can be performed, we must establish the theoretical composition of 2-(3-Thienyl)nicotinaldehyde. This calculated ideal serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₁₀H₇NOS

Molecular Weight: 189.24 g/mol

Based on these values, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ContributionTheoretical %
CarbonC12.01110120.1163.47%
HydrogenH1.00877.0563.73%
NitrogenN14.007114.0077.40%
SulfurS32.065132.06516.94%
OxygenO15.999115.9998.45%

Note: While oxygen's percentage is calculated, standard elemental analysis by combustion typically determines Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS). Oxygen is often determined by a separate pyrolysis method or calculated by difference.

Elemental Analysis: The Gold Standard for Purity

While modern techniques like high-resolution mass spectrometry (HRMS) can provide exquisitely precise mass data, they offer little information about the bulk purity of a sample.[1] Elemental analysis, by contrast, directly measures the mass fractions of key elements, providing a simple, powerful, and unique tool for assessing compound purity.[1]

The prevailing standard for publication in many respected journals, including those from the American Chemical Society (ACS), is that experimental CHNS values must be within ±0.4% of the theoretical values.[2][3] This tolerance accounts for the minor, unavoidable variations in instrumental performance and sample handling while being stringent enough to detect significant impurities or incorrect structural assignments.[3][4]

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)63.47%63.07% - 63.87%
Hydrogen (H)3.73%3.33% - 4.13%
Nitrogen (N)7.40%7.00% - 7.80%
Sulfur (S)16.94%16.54% - 17.34%
Experimental Protocol: CHNS Combustion Analysis

This protocol describes the determination of C, H, N, and S using a modern elemental analyzer based on the principle of dynamic flash combustion.[5][6]

Causality: The core of this method is the complete and instantaneous oxidation of the sample.[7] This is achieved at extremely high temperatures (~1000°C in pure oxygen), ensuring that all organic material is converted into simple, quantifiable gases (CO₂, H₂O, N₂, and SO₂).[5] This conversion is critical for accurate and reproducible results.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard with a composition similar to the analyte, if possible. Common standards include Acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[6][8]

    • The rationale here is to create a response curve, allowing the instrument's thermal conductivity detector (TCD) signal to be accurately correlated with a known mass percentage of each element.

  • Sample Preparation:

    • Ensure the 2-(3-Thienyl)nicotinaldehyde sample is completely dry and free of residual solvents.[4][9] This is the most critical preparation step, as trace solvents will significantly skew the carbon and hydrogen results. Dry the sample under high vacuum for several hours.

    • Homogenize the sample to a fine, uniform powder using a mortar and pestle.[9] This ensures that the small (typically 2-5 mg) subsample taken for analysis is truly representative of the bulk material.

  • Sample Weighing and Encapsulation:

    • Using a microbalance, accurately weigh approximately 2-3 mg of the dried, homogenized sample into a tin capsule.

    • Securely crimp the capsule to ensure no sample is lost and to contain it during introduction into the analyzer. The tin capsule itself acts as a flux, promoting complete combustion upon melting.[7]

  • Analysis Workflow:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion reactor flushed with pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂, SO₂, and excess O₂) are swept by a helium carrier gas through a reduction tube containing elemental copper. This crucial step removes excess oxygen and reduces nitrogen oxides (NOx) to N₂ gas.[7]

    • The gas mixture then passes through a chromatographic column which separates the individual components.[6]

    • Finally, the separated gases are quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.

  • Data Validation:

    • Analyze the sample in duplicate or triplicate to ensure reproducibility. The results should be consistent within the instrument's specified precision.

    • Run a certified standard every 5-10 samples to verify that the instrument's calibration has not drifted.[4]

CHNS Elemental Analysis Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Sample (High Vacuum) Homogenize Homogenize (Mortar & Pestle) Dry->Homogenize Weigh Weigh 2-3 mg (Microbalance) Homogenize->Weigh Encapsulate Encapsulate (Tin Capsule) Weigh->Encapsulate Autosampler Autosampler Introduction Encapsulate->Autosampler Combustion Combustion Reactor (~1000°C, O₂) Autosampler->Combustion He Carrier Reduction Reduction Tube (Copper, ~650°C) Combustion->Reduction CO₂, H₂O, N₂, NOx, SO₂ Separation GC Separation Column Reduction->Separation CO₂, H₂O, N₂, SO₂ Detection Detection (TCD) Separation->Detection Data Data Output (%C, %H, %N, %S) Detection->Data

Caption: Workflow for CHNS elemental analysis by dynamic flash combustion.

A Comparative Guide to Orthogonal Analytical Techniques

While elemental analysis is paramount for confirming empirical formula and purity, a comprehensive characterization relies on a multi-technique, or orthogonal, approach. Different methods provide different, complementary pieces of information. The choice of technique depends on the specific question being asked—are we confirming molecular weight, assessing for trace impurities, or verifying the covalent structure?[10]

Technique Primary Information Provided Key Advantages Limitations vs. Elemental Analysis
Elemental Analysis (CHNS) Elemental composition, bulk purity.[11]Direct measure of purity; cost-effective; highly reliable for formula confirmation.[1]Provides no structural information; insensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC-UV) Purity (area %), presence of non-volatile impurities.[12][13]Excellent for quantifying impurities; can be automated for high throughput.Purity is relative (area %); requires a chromophore; does not confirm elemental composition.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight, molecular formula confirmation.[2]Extremely high mass accuracy (often <5 ppm); confirms molecular formula.Not quantitative for bulk purity; can suffer from ion suppression; insensitive to isomers.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Covalent bond structure, structural isomer identification, purity assessment.[14]Unrivaled for structural elucidation; can detect and identify impurities with known structures.Less sensitive than HPLC for trace impurities; quantitative NMR (qNMR) requires specific expertise.

Protocol Deep Dive: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity determination.[15][16] It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Causality: The choice of a reversed-phase C18 column and a gradient elution from a buffered aqueous phase to an organic solvent (like acetonitrile) is a standard starting point for small, moderately polar molecules like 2-(3-Thienyl)nicotinaldehyde. The C18 stationary phase retains compounds based on their hydrophobicity. By gradually increasing the percentage of organic solvent in the mobile phase, we can sequentially elute compounds of increasing hydrophobicity, allowing for their separation and quantification.

Step-by-Step Methodology:

  • System Preparation & Suitability:

    • Prepare the mobile phases: Phase A (e.g., 0.1% Formic Acid in Water) and Phase B (e.g., 0.1% Formic Acid in Acetonitrile). The acid is added to control the ionization state of the analyte and improve peak shape.

    • Equilibrate the HPLC system and a C18 column (e.g., 250 x 4.6 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Perform a system suitability test by injecting a standard solution multiple times to ensure the system is performing consistently (e.g., retention time RSD <1%, peak area RSD <2%).

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(3-Thienyl)nicotinaldehyde at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • From the stock solution, prepare a working standard for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Analysis:

    • Inject the working standard onto the column.

    • Run a gradient elution method. For example:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B (to wash the column)

      • 25-30 min: Return to 5% B and re-equilibrate

    • Monitor the eluent using a UV detector at a wavelength where the analyte has strong absorbance (e.g., determined by UV scan, likely around 260-320 nm for this chromophore).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A & B) SystemEquil Equilibrate HPLC with C18 Column MobilePhase->SystemEquil SamplePrep Prepare Sample (1 mg/mL Stock) SamplePrep->SystemEquil Inject Inject Sample SystemEquil->Inject Gradient Gradient Elution (Separation) Inject->Gradient Detect UV Detection Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: General workflow for purity analysis by reversed-phase HPLC-UV.

Conclusion: A Synthesis of Techniques for Unimpeachable Quality

For researchers, scientists, and drug development professionals, analytical data is the currency of progress. The characterization of a key intermediate like 2-(3-Thienyl)nicotinaldehyde cannot rely on a single data point. Instead, a holistic and orthogonal approach is required.

Elemental analysis serves as the essential, non-negotiable foundation, confirming the empirical formula and providing a direct, quantitative measure of bulk purity against a universally accepted standard of ±0.4%.[2] This foundational data is then powerfully complemented by high-purity confirmation from HPLC, exact mass verification from HRMS, and unambiguous structural elucidation from NMR. Together, these techniques form a self-validating system, providing unimpeachable evidence of the identity, purity, and quality of your compound, thereby ensuring the integrity and success of your research endeavors.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available from: [Link]

  • Process for the preparation of nicotinaldehydes. (n.d.). Google Patents.
  • Wiester, M., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Available from: [Link]

  • Spectroscopy Techniques for Trace Element Analysis. (2023, December 13). AZoLifeSciences. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Available from: [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023, March 10). PMC. Available from: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Available from: [Link]

  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. (n.d.). Lund University Publications. Available from: [Link]

  • Elemental Analysis Manual. (n.d.). Food and Drug Administration. Available from: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). PMC - NIH. Available from: [Link]

  • Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. (n.d.). ResearchGate. Available from: [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). US Pharmacopeia (USP). Available from: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment (PPE) & Handling of 2-(3-Thienyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Hazard-Control Interface

Handling 2-(3-Thienyl)nicotinaldehyde (CAS: Note: Specific CAS is often proprietary or listed under internal IDs like MDL MFCD06659610; functionally treated as a substituted pyridine-thiophene hybrid) requires a nuanced approach that goes beyond generic "lab safety."[1]

This compound presents a dual-threat profile:

  • Biological Reactivity: It is an organic heterocycle containing both pyridine and thiophene moieties, classifying it as a skin/eye irritant and a potential respiratory sensitizer.

  • Chemical Instability: It is air-sensitive .[1] Oxidation degrades the aldehyde functionality to the corresponding carboxylic acid, compromising experimental yield and purity.

The Directive: Your PPE strategy must protect the operator from toxicity while simultaneously protecting the reagent from environmental degradation.

Risk Assessment & Hazard Profile (GHS)

Data synthesized from Sigma-Aldrich and ThermoFisher Safety Data Sheets.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3]Zero-tolerance for hand-to-mouth transfer; double-gloving required during weighing.
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Direct contact causes dermatitis; potential for transdermal absorption.
Eye Irritation H319 Causes serious eye irritation.[1][2][4][5][6]Dust particles are corrosive to mucous membranes.
STOT - SE H335 May cause respiratory irritation.[2][3][5]CRITICAL: Inhalation of dust triggers inflammation. Fume hood use is mandatory.
Sensitization H317 May cause allergic skin reaction.[1][3][7]Potential for cumulative sensitization.

Physical State: Solid (Powder/Crystal). Storage Requirement: Inert atmosphere (Nitrogen/Argon), 2-8°C.

PPE Selection Strategy: The "Barrier-Logic" Protocol

Do not select PPE based on the solid alone. You must select PPE based on the solvent system you will use to dissolve it (e.g., Dichloromethane, THF, or DMF), as the solvent acts as a vehicle for skin permeation.

A. Respiratory Protection[1][2][4][5][8]
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE (Solid Handling): If weighing outside a hood (not recommended) or in a hood with turbulent flow, use an N95 or P100 particulate respirator .

  • PPE (Solution Handling): If dissolved in volatile solvents (DCM/Chloroform), a half-face respirator with Organic Vapor (OV) cartridges is required if hood containment is breached.

B. Dermal Protection (Glove Matrix)

Standard Nitrile gloves (4 mil) offer limited protection against halogenated solvents often used with this aldehyde.

TaskRecommended Glove MaterialThicknessBreakthrough TimeRationale
Weighing (Solid) Nitrile (Disposable) 4-5 mil>480 min (Solid)Excellent protection against dry particulates.
Reaction (in DCM/CHCl3) PVA (Polyvinyl alcohol) or Silver Shield™ (Laminate) >10 mil>240 minNitrile degrades in <2 mins in DCM; Laminate prevents permeation.
Reaction (in THF/DMF) Butyl Rubber or Double Nitrile 5-8 milVariesTHF permeates standard nitrile quickly.
C. Ocular Protection[1][2][7]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders of irritant aldehydes, as airborne dust can bypass side gaps.

Operational Protocol: Inert Handling Workflow

This compound degrades in air. The following workflow ensures safety and chemical integrity.

Step 1: Preparation
  • Environment: All handling should occur inside a fume hood or glovebox.

  • Equipment: Pre-dry glassware in an oven (>120°C) and purge with Nitrogen/Argon.

  • Static Control: Use an anti-static gun on the weighing boat to prevent "flying powder" (a common cause of inhalation exposure).

Step 2: The "Safe-Transfer" Method
  • Do not spatula the solid directly into a flask on an open bench.

  • Technique:

    • Tare a septum-capped vial purged with N2.

    • Quickly transfer solid into the vial inside the hood.

    • Seal immediately.

    • Dissolve the solid inside the vial by injecting anhydrous solvent via syringe.

    • Transfer the solution to the reaction vessel via cannula or syringe (closed system).

Step 3: Decontamination
  • Wipe down the balance area with a detergent solution, followed by ethanol.

  • Disposal: Dispose of wipes in "Solid Hazardous Waste" (contaminated with organic irritants).

Visualization: Decision Logic for PPE & Handling[1]

G Start Start: Handling 2-(3-Thienyl)nicotinaldehyde State Is the Chemical Solid or in Solution? Start->State Solid Solid Form State->Solid Solution Solution Form State->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood GloveSolid Gloves: Standard Nitrile (4 mil) (Protection vs Dust) Hood->GloveSolid AirSens Requirement: Minimize Air Exposure (Flush Headspace with N2) GloveSolid->AirSens Waste Disposal: Segregated Organic Waste Stream AirSens->Waste SolventCheck Identify Solvent Solution->SolventCheck DCM Halogenated (DCM, CHCl3) SolventCheck->DCM THF Polar Aprotic (THF, DMF) SolventCheck->THF GloveDCM Gloves: Silver Shield / Laminate (Nitrile Fails Rapidly) DCM->GloveDCM GloveTHF Gloves: Butyl Rubber or Double Nitrile (Change <15 min) THF->GloveTHF GloveDCM->Waste GloveTHF->Waste

Figure 1: Decision Logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for solvent-based handling.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate area if dust is airborne.[4][5]

  • Don PPE: N95 respirator, goggles, double nitrile gloves.

  • Contain: Cover spill with a damp paper towel (to suppress dust) or use a dedicated chemical vacuum (HEPA).

  • Clean: Wipe area with soap and water.[4][5][7] Do not use compressed air.

Exposure First Aid[4][7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

  • Eye Contact: Rinse cautiously with water for 15 minutes .[4][5][7] Lift eyelids to ensure flushing of trapped particles.

  • Skin Contact: Wash with soap and water.[1][4][5][7] Remove contaminated clothing.[1][4][6][7][8] Note: Thiophene derivatives can leave a lingering odor; repeated washing may be necessary.

Waste Disposal[1][2][4][5][7]
  • Classification: Hazardous Organic Waste (Solid or Liquid).

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) due to the aldehyde functionality.

  • Labeling: Must be labeled "Toxic," "Irritant," and "Flammable" (if in organic solvent).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(3-Thienyl)nicotinaldehyde. Merck KGaA.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-(3-Thienyl)nicotinaldehyde.

  • PubChem. (2023). Compound Summary: 2-(3-Thienyl)nicotinaldehyde.[9] National Library of Medicine.

  • Santa Cruz Biotechnology. (2023). 2-(3-Thienyl)nicotinaldehyde Product & Safety Data.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.